Endochin
Description
Properties
CAS No. |
4939-34-8 |
|---|---|
Molecular Formula |
C18H25NO2 |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
3-heptyl-7-methoxy-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C18H25NO2/c1-4-5-6-7-8-9-15-13(2)19-17-12-14(21-3)10-11-16(17)18(15)20/h10-12H,4-9H2,1-3H3,(H,19,20) |
InChI Key |
BCZRFDKLLBFOHJ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Rise and Fall of an Antimalarial Pioneer: A Technical History of Endochin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endochin, a 4(1H)-quinolone, holds a significant, albeit complex, place in the history of antimalarial drug discovery. First identified in the 1940s, it demonstrated promising activity against avian malaria, targeting a crucial parasite metabolic pathway. However, its journey towards clinical use in humans was halted by metabolic instability. This technical guide provides an in-depth history of this compound as an antimalarial agent, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used in its evaluation. The story of this compound offers valuable lessons in drug development, highlighting the critical interplay between in vitro potency and in vivo metabolic fate.
Discovery and Early Development
The antimalarial properties of this compound were first reported in 1948, showing efficacy against avian malaria parasites.[1] These early studies positioned this compound as a promising candidate, as it was found to be active against both the liver and blood stages of the parasite's life cycle.[1] This dual-stage activity was a significant advantage, suggesting potential for both treatment and prophylaxis.
Mechanism of Action: Targeting the Cytochrome bc1 Complex
This compound exerts its antimalarial effect by inhibiting the cytochrome bc1 complex (Complex III) of the parasite's mitochondrial electron transport chain.[1] This complex is vital for the parasite's survival, playing a key role in ATP synthesis and the regeneration of ubiquinone, a necessary cofactor for pyrimidine (B1678525) biosynthesis.
The cytochrome bc1 complex has two key binding sites for inhibitors: the quinol oxidation (Qo) site and the quinone reduction (Qi) site. This compound and its analogues have been shown to bind to these sites, disrupting the electron flow and ultimately leading to parasite death. Structure-activity relationship studies have revealed that minor chemical modifications to the this compound scaffold can alter the binding preference between the Qo and Qi sites.
References
Endochin and its Analogs: A Technical Guide to Their Efficacy Against Protozoan Pathogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endochin (B1671275), a 4(1H)-quinolone, and its structural analogs, known as this compound-like quinolones (ELQs), have emerged as a promising class of compounds with potent activity against a range of protozoan pathogens. This technical guide provides an in-depth overview of the efficacy, mechanism of action, and experimental evaluation of these compounds. The primary molecular target of ELQs is the cytochrome bc1 complex (complex III) of the mitochondrial electron transport chain, a crucial enzyme for parasite respiration and survival. Inhibition of this complex leads to the disruption of the mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and ultimately, parasite death. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways.
Data Presentation: Efficacy of this compound and Analogs
The following tables summarize the in vitro and in vivo efficacy of various this compound analogs against several protozoan pathogens.
Table 1: In Vitro Efficacy of this compound and Analogs against Plasmodium falciparum
| Compound | Strain | IC50 (nM) | Reference |
| This compound (ELQ-100) | D6 (CQ-sensitive) | 3.8 | [1] |
| Dd2 (multidrug-resistant) | 3.1 | [1] | |
| Tm90.C2B (atovaquone-resistant) | 11.4 | [1] | |
| ELQ-121 | D6 | ~0.05 | [1] |
| Dd2 | ~0.05 | [1] | |
| Tm90.C2B | 15 | [1] | |
| ELQ-271 | - | - | |
| ELQ-316 | - | - | |
| ELQ-300 | D6 | 1.7 | [2] |
| Dd2 | 2.5 | [2] | |
| C2B | 2.3 | [2] |
Table 2: In Vitro Efficacy of this compound and Analogs against Toxoplasma gondii
| Compound | Strain | IC50 (nM) | Reference |
| This compound | - | 8 | [3] |
| ELQ-271 | - | 0.1 | [3] |
| ELQ-316 | - | 0.007 | [3] |
Table 3: In Vivo Efficacy of this compound Analogs
| Compound | Pathogen | Host | ED50 (mg/kg/day) | Efficacy | Reference |
| ELQ-121 (Prodrug) | Plasmodium yoelii | Mouse | - | Cures murine malaria by oral route | [1] |
| ELQ-271 | Toxoplasma gondii | Mouse | 0.14 | Reduces cyst burden by 76-88% | [3] |
| ELQ-316 | Toxoplasma gondii | Mouse | 0.08 | Reduces cyst burden by 76-88% | [3] |
| GF1061 (Fluoroquinoline) | Leishmania infantum | Mouse | - | Significant reduction in parasite load | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.
In Vitro Anti-Plasmodial Drug Susceptibility Assay (SYBR Green I-based)
This protocol is adapted from established methods for determining the 50% inhibitory concentration (IC50) of compounds against Plasmodium falciparum.
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete parasite medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)
-
Human erythrocytes (O+)
-
96-well black, clear-bottom microplates
-
Test compounds (dissolved in DMSO)
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in complete parasite medium in a 96-well plate. Include drug-free wells as positive controls and wells with uninfected erythrocytes as negative controls.
-
Prepare a parasite suspension with 0.5% parasitemia and 2% hematocrit in complete parasite medium.
-
Add 180 µL of the parasite suspension to each well of the pre-dosed plate.
-
Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2).
-
After incubation, add 100 µL of lysis buffer containing SYBR Green I (diluted 1:5000) to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression model.
In Vitro Anti-Toxoplasmal Drug Susceptibility Assay (qPCR-based)
This protocol outlines a quantitative method to assess the efficacy of compounds against Toxoplasma gondii tachyzoites.
Materials:
-
Human foreskin fibroblasts (HFF) or other suitable host cells
-
T. gondii tachyzoites (e.g., RH strain)
-
Culture medium (DMEM, fetal bovine serum, penicillin-streptomycin)
-
96-well tissue culture plates
-
Test compounds (dissolved in DMSO)
-
DNA extraction kit
-
qPCR primers and probe for a T. gondii specific gene (e.g., B1 gene)
-
qPCR master mix and instrument
Procedure:
-
Seed HFF cells in a 96-well plate and grow to confluence.
-
Infect the HFF monolayer with T. gondii tachyzoites at a multiplicity of infection (MOI) of 1.
-
After 2-4 hours of incubation to allow for invasion, wash the wells to remove extracellular parasites.
-
Add fresh culture medium containing serial dilutions of the test compounds. Include drug-free infected cells as positive controls and uninfected cells as negative controls.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Extract total DNA from each well using a commercial kit.
-
Perform qPCR using primers and a probe specific for a T. gondii gene to quantify the parasite load.
-
Calculate the IC50 values based on the reduction in parasite DNA in treated wells compared to untreated controls.
In Vivo Efficacy Testing in a Murine Malaria Model
This protocol describes a standard method for evaluating the in vivo efficacy of antimalarial compounds using a Plasmodium yoelii or Plasmodium berghei infection model in mice.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
P. yoelii or P. berghei infected erythrocytes
-
Test compound formulated for oral gavage
-
Vehicle control
-
Giemsa stain
-
Microscope
Procedure:
-
Infect mice intravenously or intraperitoneally with 1 x 10^6 parasitized erythrocytes.
-
On day 3 post-infection, when parasitemia is established (typically 1-2%), randomize mice into treatment and control groups.
-
Administer the test compound or vehicle control orally once daily for 4 consecutive days.
-
Monitor parasitemia daily by preparing thin blood smears from tail blood, staining with Giemsa, and counting the percentage of infected red blood cells under a microscope.
-
Monitor the health of the mice daily (weight, activity, etc.).
-
The efficacy of the compound is determined by the reduction in parasitemia in the treated groups compared to the vehicle control group. The dose required to suppress parasitemia by 50% (ED50) and 90% (ED90) can be calculated.
Biochemical Assay: Cytochrome c Reductase Activity
This assay measures the activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.
Materials:
-
Isolated mitochondria from the target protozoan
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM EDTA)
-
Cytochrome c (oxidized)
-
Decylubiquinol (DBH2) or other suitable ubiquinol (B23937) substrate
-
Test compounds (this compound analogs)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer and a known concentration of oxidized cytochrome c.
-
Add the isolated mitochondria to the cuvette.
-
Add the test compound at various concentrations and incubate for a few minutes.
-
Initiate the reaction by adding the ubiquinol substrate.
-
Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.
-
The inhibitory effect of the compound is determined by the decrease in the rate of cytochrome c reduction compared to a control without the inhibitor.
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
This protocol describes the use of a fluorescent probe to detect mitochondrial superoxide (B77818) production.
Materials:
-
Intact protozoan parasites
-
MitoSOX Red mitochondrial superoxide indicator
-
Fluorescence microscope or plate reader
-
Positive control (e.g., Antimycin A)
-
Test compounds
Procedure:
-
Incubate the parasites with the test compound at the desired concentration for a specified time.
-
Add MitoSOX Red reagent to the parasite suspension and incubate in the dark at 37°C for 10-30 minutes.
-
Wash the parasites to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader (Excitation: ~510 nm, Emission: ~580 nm).
-
An increase in red fluorescence indicates an increase in mitochondrial superoxide production.
Mandatory Visualization
The following diagrams illustrate the proposed mechanism of action of this compound and its analogs and a typical experimental workflow.
Caption: Mechanism of action of this compound and its analogs.
Caption: A generalized workflow for in vitro screening of anti-protozoal compounds.
Caption: Signaling cascade following cytochrome bc1 inhibition by this compound analogs.
Conclusion
This compound and its analogs represent a highly potent class of anti-protozoal compounds with a well-defined mechanism of action targeting the parasite's mitochondrial function. The extensive quantitative data, particularly for Plasmodium and Toxoplasma, underscores their potential for further drug development. The provided experimental protocols offer a framework for the continued investigation and screening of these and similar compounds. The visualization of the signaling pathways highlights the critical downstream effects of cytochrome bc1 inhibition, leading to parasite demise. Further research is warranted to explore the full spectrum of activity of ELQs against other protozoan pathogens and to optimize their pharmacokinetic and safety profiles for clinical applications.
References
- 1. iddo.org [iddo.org]
- 2. ELQ-300 Prodrugs for Enhanced Delivery and Single-Dose Cure of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estimation of Plasmodium falciparum drug susceptibility by the SYBR® Green assay | Infectious Diseases Data Observatory [iddo.org]
- 4. In vitro and in vivo antileishmanial activity of a fluoroquinoline derivate against Leishmania infantum and Leishmania amazonensis species - PubMed [pubmed.ncbi.nlm.nih.gov]
structure-activity relationship of Endochin-like quinolones
An In-Depth Technical Guide to the Structure-Activity Relationship of Endochin-Like Quinolones
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound-like quinolones (ELQs) are a class of 4(1H)-quinolone compounds that have garnered significant interest in drug discovery, primarily for their potent antimalarial activity.[1][2] Originally investigated in the 1940s, this chemical scaffold has been the subject of renewed and extensive optimization to overcome initial limitations such as poor solubility and metabolic instability.[1][3] Modern derivatives, like the preclinical candidate ELQ-300, demonstrate remarkable, multi-stage activity against Plasmodium parasites, including drug-resistant strains, by targeting the mitochondrial electron transport chain.[4][5][6] This guide provides a detailed examination of the structure-activity relationships (SAR) that govern the efficacy of ELQs, their mechanism of action, relevant experimental protocols, and their emerging potential as anticancer agents.
Core Mechanism of Action: Targeting the Cytochrome bc1 Complex
The primary molecular target for the antimalarial action of ELQs is the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[5][7] This complex is crucial for parasite survival, facilitating the transfer of electrons from ubiquinol (B23937) to cytochrome c.[4] The bc1 complex contains two distinct catalytic sites amenable to small-molecule inhibition: the ubiquinol oxidation (Qo) site and the ubiquinone reduction (Qi) site.[5] While many inhibitors like atovaquone (B601224) target the Qo site, ELQs have demonstrated the unique ability to selectively target either the Qo or Qi site based on subtle structural modifications.[4][7] This dual-site targeting capability makes the 4(1H)-quinolone scaffold particularly valuable for developing compounds that can circumvent clinical resistance to Qo inhibitors.[4]
For instance, the potent antimalarial ELQ-300 is a preferential inhibitor of the Qi site.[4][7] This mechanism of action is distinct from atovaquone and is a key reason for its efficacy against atovaquone-resistant parasite strains.[8] The inhibition of the cytochrome bc1 complex disrupts the parasite's mitochondrial function, leading to its death.[9] This targeting is effective against multiple stages of the parasite's life cycle, including the erythrocytic (blood), exoerythrocytic (liver), and transmission stages, making ELQs promising candidates for prophylaxis, treatment, and transmission-blocking therapies.[2][6]
Caption: Mechanism of ELQ inhibition at the Cytochrome bc1 complex.
Structure-Activity Relationship (SAR) of Antimalarial ELQs
Systematic modification of the 4(1H)-quinolone scaffold has elucidated key structural features that dictate antimalarial potency and site of inhibition within the cytochrome bc1 complex. The general structure consists of a bicyclic quinolone core with critical positions for substitution at N1, C2, C3, and on the benzenoid ring (C5, C6, C7, C8).
General SAR Logical Framework
The following diagram illustrates the high-level logic of ELQ structure-activity relationships. Modifications at specific positions on the quinolone core directly influence the compound's inhibitory preference and overall efficacy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Progress in the Optimization of 4(1H)-Quinolone Derivatives as Antimalarials Targeting the Erythrocytic, the Exoerythrocytic and the Transmitting Stages of the Malaria Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Subtle changes in this compound-like quinolone structure alter the site of inhibition within the cytochrome bc1 complex of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of this compound-like quinolones for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Renaissance of a Forgotten Antimalarial: A Technical Guide to the Discovery and Development of Endochin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Initially discovered in the 1930s by Bayer I.G. Farbenindustrie A.G., Endochin, a 3-heptyl-7-methoxy-2-methyl-4(1H)-quinolone, demonstrated significant promise as an antimalarial agent in avian models, exhibiting activity against the liver and blood stages of the parasite, as well as gametocidal action.[1][2] Despite these desirable qualities, its development was halted due to its poor efficacy in mammalian hosts, a failure later attributed to rapid metabolism by cytochrome P450 enzymes.[2] In recent years, a renewed interest in abandoned drug candidates has led to the re-examination of this compound and its analogs, now collectively known as this compound-Like Quinolones (ELQs). This resurgence has been fueled by a deeper understanding of their mechanism of action and the urgent need for new therapeutics to combat multidrug-resistant malaria.[2] This technical guide provides an in-depth overview of the discovery, synthesis, and development of novel this compound derivatives, highlighting key structure-activity relationships, and the optimization efforts that have transformed this forgotten compound into a promising new class of antimalarial drugs.
Mechanism of Action: Targeting the Parasite's Powerhouse
This compound and its derivatives exert their antimalarial effect by targeting the cytochrome bc1 complex (also known as complex III) of the parasite's mitochondrial electron transport chain.[2][3][4] This complex plays a crucial role in ATP synthesis, the primary energy currency of the cell. By inhibiting the cytochrome bc1 complex, ELQs disrupt the parasite's energy metabolism, leading to its death.[3][4]
The cytochrome bc1 complex has two distinct binding sites for inhibitors: the Q_o (ubiquinol oxidation) site and the Q_i (ubiquinone reduction) site.[4] The well-established antimalarial atovaquone (B601224) targets the Q_o site; however, resistance to atovaquone can emerge rapidly through mutations in this site.[4] A significant breakthrough in ELQ development has been the discovery of derivatives that selectively target the Q_i site, such as ELQ-300.[4][5] This alternative binding site provides a crucial advantage, as these compounds remain effective against atovaquone-resistant strains of Plasmodium falciparum.[4][5] The development of Q_i site inhibitors represents a promising strategy to overcome existing drug resistance and to develop combination therapies with Q_o site inhibitors for enhanced efficacy and to mitigate the development of new resistance.
Caption: Signaling pathway of the mitochondrial electron transport chain and the inhibitory action of Atovaquone and ELQ-300 on the Cytochrome bc1 complex.
Structure-Activity and Structure-Property Relationship Studies
Systematic structure-activity relationship (SAR) and structure-property relationship (SPR) studies have been pivotal in optimizing the this compound scaffold.[6][7] Early research identified several key structural features essential for potent antiplasmodial activity:
-
A 2-methyl group: This substitution is critical for activity.[1]
-
An extended alkyl side chain at the 3-position: The length and nature of this chain significantly influence potency.[1]
-
A 7-methoxy group on the quinolone ring: This group enhances activity.[1]
However, the parent this compound molecule suffered from poor metabolic stability and low aqueous solubility.[6][7] Subsequent optimization efforts focused on modifying the 3-position side chain and the substitution pattern on the benzenoid ring of the quinolone core to address these limitations.
Key Derivatives and their Properties
The following table summarizes the in vitro activity of this compound and several key derivatives against drug-sensitive and drug-resistant strains of P. falciparum.
| Compound | R-group at C3 | Substituents on Quinolone Ring | IC50 (nM) vs D6 (Atovaquone-sensitive) | IC50 (nM) vs Dd2 (Multidrug-resistant) | IC50 (nM) vs Tm90.C2B (Atovaquone-resistant) |
| This compound (ELQ-100) | n-heptyl | 7-methoxy | ~1-10 | ~1-10 | Slightly diminished activity |
| ELQ-121 | n-heptyl | 5,7-difluoro | ~0.05 | ~0.05 | ~15 |
| ELQ-124 | n-heptyl | 5,7-dichloro | Weak activity | Weak activity | Weak activity |
| P4Q-158 | 4-(trifluoromethyl)phenyl | 6-chloro, 7-methoxy | 3.07 (vs P. berghei liver stage) | - | - |
| ELQ-300 | 4-[4-(trifluoromethoxy)phenoxy]phenyl | 6-chloro, 7-methoxy | Low nanomolar | Low nanomolar | Low nanomolar |
Data compiled from multiple sources.[1][2]
The development of 3-aryl and 3-biaryl ether derivatives, such as ELQ-300, marked a significant advancement.[5][8] These modifications not only enhanced antimalarial potency but also improved metabolic stability.[8] Further optimization led to the development of prodrugs, such as ELQ-331 (a prodrug of ELQ-300), which exhibit improved solubility and pharmacokinetic profiles, leading to enhanced in vivo efficacy when administered orally.[5][9][10]
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of this compound and its analogs generally follows established quinolone synthesis methodologies. A common route involves the Conrad-Limpach reaction or a variation thereof.
General Procedure for the Synthesis of 3-Alkyl-2-methyl-4(1H)-quinolones:
-
Condensation: An appropriately substituted aniline (B41778) is reacted with an acetoacetic ester (e.g., ethyl acetoacetate) to form an enamine intermediate.
-
Cyclization: The enamine is cyclized at high temperature, typically in a high-boiling point solvent like diphenyl ether, to form the 4-hydroxyquinolone core.
-
Alkylation: The 3-position is then alkylated using an appropriate alkyl halide in the presence of a base.
-
Purification: The final product is purified by recrystallization or column chromatography.
Example Synthesis of 3-Heptyl-7-methoxy-2-methyl-4(1H)-quinolone (this compound): [1]
A detailed, step-by-step protocol for the synthesis of this compound was described by Salzer et al. (1948). Modern adaptations of this synthesis often involve microwave-assisted organic synthesis to reduce reaction times and improve yields.
Synthesis of Deuterated this compound-Like Quinolones: [5][11][12]
For metabolic and pharmacokinetic studies, isotopically labeled analogs are crucial. A facile method for the deuteration of ELQ-300 and its prodrug ELQ-331 has been developed using deuterated acetic acid.[11][12]
-
A solution of the ELQ in a suitable solvent (e.g., THF) is heated with D₂O and a catalytic amount of benzoic acid in a sealed tube.[5]
-
Alternatively, the ELQ can be heated with CH₃COOD.[5]
-
The process is repeated to achieve high levels of deuterium (B1214612) incorporation.[5]
-
The deuterated product is then isolated and purified.
Caption: General experimental workflow for the synthesis of 3-alkyl-2-methyl-4(1H)-quinolones.
In Vitro Antimalarial Activity Assay
The in vitro antimalarial activity of ELQ derivatives is commonly assessed using the SYBR Green I fluorescence-based method.[1][4]
Protocol for SYBR Green I Assay: [1][4]
-
Drug Preparation: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO or ethanol) and serially diluted in 96-well microplates.
-
Parasite Culture: Asynchronous P. falciparum parasites are cultured in human red blood cells in RPMI 1640 medium supplemented with serum and hypoxanthine.
-
Incubation: The parasite culture is added to the drug-containing plates to achieve a final hematocrit of 2% and a parasitemia of 0.2-0.5%. The plates are incubated for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Lysis and Staining: After incubation, the cells are lysed using a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader. The intensity of the fluorescence is proportional to the amount of parasitic DNA, and thus to the number of viable parasites.
-
Data Analysis: The IC₅₀ values (the concentration of the drug that inhibits parasite growth by 50%) are calculated by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Microsomal Metabolism Assay[1]
To assess the metabolic stability of this compound and its derivatives, in vitro assays using liver microsomes are performed.
Protocol for Microsomal Stability Assay: [1]
-
Incubation Mixture: The test compound is incubated with liver microsomes (e.g., murine, rat, or human) in a phosphate (B84403) buffer containing NADPH, a necessary cofactor for cytochrome P450 enzymes.
-
Time Course: Samples are taken at various time points (e.g., 0, 10, 20, 40 minutes).
-
Reaction Quenching: The enzymatic reaction is stopped by adding a solvent like acetonitrile.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of the parent compound remaining and to identify any metabolites formed.
-
Data Analysis: The rate of disappearance of the parent compound is used to determine its metabolic stability.
Conclusion and Future Directions
The journey of this compound from a failed drug candidate to the progenitor of a promising new class of antimalarials is a testament to the value of re-evaluating historical compounds with modern drug discovery tools. The development of ELQs, particularly those targeting the Q_i site of the cytochrome bc1 complex, offers a powerful new strategy to combat drug-resistant malaria. The improved potency, metabolic stability, and oral bioavailability of the newer generation of ELQs and their prodrugs, such as ELQ-300 and ELQ-331, have positioned them as strong candidates for further preclinical and clinical development.[5][10]
Future research will likely focus on:
-
Further optimization of the ELQ scaffold: To enhance efficacy, improve safety profiles, and reduce the potential for resistance development.
-
Combination therapy: Investigating the synergistic effects of Q_i site inhibitors with Q_o site inhibitors or other classes of antimalarials.
-
Long-acting formulations: The development of long-acting injectable formulations of ELQs for prophylactic use is an active area of research.[5]
-
Activity against other parasitic diseases: ELQs have also shown promise against other apicomplexan parasites, such as Toxoplasma gondii and Babesia, opening up new avenues for their therapeutic application.[5][13]
The continued development of this compound derivatives holds great promise for delivering novel, effective, and resistance-breaking treatments for malaria and other parasitic diseases.
References
- 1. Optimization of this compound-like quinolones for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in the development of anti-malarial quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel this compound-Like Quinolones Exhibit Potent In Vitro Activity against Plasmodium knowlesi but Do Not Synergize with Proguanil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Synthesis of Deuterated this compound-Like Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound optimization: structure-activity and structure-property relationship studies of 3-substituted 2-methyl-4(1H)-quinolones with antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of this compound-like quinolones for antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-Position Biaryl this compound-like Quinolones with Enhanced Antimalarial Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 12. Synthesis of Deuterated this compound-Like Quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound-like quinolones are highly efficacious against acute and latent experimental toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
The Expanding Frontier of 4-(1H)-Quinolones: A Technical Guide to Their Antiparasitic Potential
For Researchers, Scientists, and Drug Development Professionals
The urgent need for novel antiparasitic agents, driven by the rise of drug-resistant parasite strains, has propelled the exploration of diverse chemical scaffolds. Among these, the 4-(1H)-quinolone core has emerged as a privileged structure, demonstrating potent activity against a range of parasites including Plasmodium, Leishmania, and Trypanosoma. This technical guide provides an in-depth analysis of the chemical space of 4-(1H)-quinolones, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways to aid in the rational design and development of next-generation antiparasitic therapies.
Quantitative Analysis of Antiparasitic Activity
The antiparasitic efficacy of 4-(1H)-quinolone derivatives is underscored by a growing body of quantitative data. The following tables summarize the in vitro inhibitory concentrations (IC50) and selectivity indices (SI) of representative compounds against various parasitic species and mammalian cell lines, offering a comparative overview of their potency and safety profiles.
Table 1: Antimalarial Activity of 4-(1H)-Quinolone Derivatives against Plasmodium falciparum
| Compound ID/Series | P. falciparum Strain(s) | IC50 (µM) | Cytotoxicity (Cell Line) | Selectivity Index (SI) | Reference |
| LSPN182 (frontrunner) | Sensitive & Resistant Strains | 0.07 - 0.48 | Not specified | > 210 | [1][2] |
| ELQ-125 | Dd2 (chloroquine resistant) | 0.0004 | Not specified | Not specified | [3] |
| ELQ-125 | TM90-C2B (atovaquone resistant) | 0.146 | Not specified | Not specified | [3] |
| ELQ-233 | Multidrug resistant strains | Low nanomolar | HepG2 (>10 µM) | High | [4] |
| Compound 5a | NF54 (chloroquine sensitive) | Submicromolar | L-6 cells | Varied | [5] |
| 2-Aryl-3-ester-4(1H)-quinolones | K1, TM90-C2B, D10 | Not specified | Not specified | Not specified | [3] |
| 1,2-Substituted 4-(1H)-quinolones | NF54 | Micromolar to submicromolar | L-6 cells | Varied | [5] |
| P4Q-146 and P4Q-158 | Blood stage parasites | Potent in vitro | Not specified | Not specified | [6] |
| ICI 56,780 and P4Q-158 | Liver stage parasites | Low nanomolar | Not specified | Not specified | [7] |
Table 2: Antileishmanial and Antitrypanosomal Activity of 4-(1H)-Quinolone Derivatives
| Compound ID/Series | Parasite Species | IC50 (µM) | Cytotoxicity (Cell Line) | Selectivity Index (SI) | Reference |
| Waltherione Alkaloids (4, 5, 7+9, 11) | Leishmania infantum | High inhibition at low conc. | Not specified | Not specified | [8] |
| 1,2-Substituted 4-(1H)-quinolones | Trypanosoma brucei rhodesiense | Generally weak | L-6 cells | Varied | [5] |
| Compound 10a | T. b. rhodesiense | 1.25 | Not specified | 20.6 | [5] |
| Compound 19 | T. b. rhodesiense | 1.07 | Not specified | 34.0 | [5] |
| 7-trifluoromethyl-4-(4-substituted anilino)quinolines | T. b. rhodesiense | 0.278 µg/ml (Compound 23) | L-6 cells (>90 µg/ml) | > 323 | [9] |
| 7-trifluoromethyl-4-(4-substituted anilino)quinolines | Trypanosoma cruzi | 0.85 µg/ml (Compound 23) | L-6 cells (>90 µg/ml) | > 106 | [9] |
| 7-trifluoromethyl-4-(4-substituted anilino)quinolines | Leishmania donovani | Not specified | L-6 cells | Not specified | [9] |
| AMQ-j | Leishmania amazonensis (promastigotes) | 5.9 µg/mL | Macrophages (non-cytotoxic) | Not specified | [10] |
| AMQ-j | Leishmania amazonensis (amastigotes) | 2.4 µg/mL | Macrophages (non-cytotoxic) | Not specified | [10] |
Core Experimental Protocols
The evaluation of 4-(1H)-quinolones for antiparasitic activity involves a series of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments cited in the literature.
In Vitro Antiplasmodial Activity Assay
This assay determines the 50% inhibitory concentration (IC50) of a compound against Plasmodium falciparum erythrocytic stages.
-
Parasite Culture: Asexual stages of chloroquine-sensitive (e.g., NF54) and resistant P. falciparum strains are maintained in continuous culture in human erythrocytes (O+) in RPMI 1640 medium supplemented with human serum and hypoxanthine.[5]
-
Drug Susceptibility Testing:
-
Asynchronous parasite cultures with a parasitemia of 1-2% are exposed to serial dilutions of the test compounds in 96-well microtiter plates.
-
The plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Parasite growth inhibition is quantified using a SYBR Green I-based fluorescence assay. Fluorescence is measured using a fluorescence plate reader.
-
-
Data Analysis: The IC50 values are calculated by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software.
In Vitro Antitrypanosomal and Antileishmanial Activity Assays
These assays assess the efficacy of compounds against Trypanosoma brucei rhodesiense and Leishmania infantum.
-
Parasite Culture:
-
T. b. rhodesiense bloodstream forms are cultured in MEM medium with Earle’s salts, supplemented with horse serum and other specific nutrients.
-
L. infantum promastigotes are cultured in a suitable liquid medium such as M199.
-
-
Drug Susceptibility Testing:
-
Parasites are seeded in 96-well plates and exposed to serial dilutions of the test compounds.
-
Plates are incubated for a defined period (e.g., 72 hours).
-
Parasite viability is determined using a resazurin-based assay (Alamar blue). Fluorescence is measured to quantify cell viability.
-
-
Data Analysis: IC50 values are determined from dose-response curves.
Cytotoxicity Assay
This assay evaluates the toxicity of the compounds against a mammalian cell line to determine selectivity.
-
Cell Culture: A suitable mammalian cell line, such as rat skeletal myoblasts (L-6) or human hepatoma cells (HepG2), is cultured in appropriate medium.[4][5]
-
Toxicity Assessment:
-
Cells are seeded in 96-well plates and exposed to the same serial dilutions of the test compounds as the parasite assays.
-
After an incubation period (e.g., 72 hours), cell viability is assessed using a resazurin-based assay.
-
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated. The selectivity index (SI) is then determined as the ratio of CC50 to the antiparasitic IC50.
In Vivo Antimalarial Efficacy in a Mouse Model
This protocol assesses the in vivo activity of lead compounds against Plasmodium berghei in mice.
-
Infection: Mice are infected intravenously with P. berghei.
-
Treatment: The test compound is administered orally at a specific dose (e.g., 50 mg/kg) for a defined period (e.g., daily for several days post-infection).[1][2]
-
Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears.
-
Efficacy Determination: The reduction in parasitemia compared to an untreated control group is calculated to determine the in vivo efficacy.[1][2]
Visualizing Mechanisms and Workflows
Understanding the mechanism of action and the drug discovery workflow is crucial for the development of 4-(1H)-quinolones. The following diagrams, generated using Graphviz, illustrate these key concepts.
Structure-Activity Relationships and Future Directions
The antiparasitic activity of 4-(1H)-quinolones is highly dependent on the nature and position of substituents on the quinolone core. Key structure-activity relationship (SAR) insights include:
-
Position 2: Aromatic groups at this position can enhance antimalarial activity.[5]
-
Position 3: The presence of a phenyl group in 3-phenyl-4(1H)-quinolones (P4Qs) is important for activity against liver-stage malaria parasites.[6]
-
Positions 6 and 7: Substitution patterns on the benzenoid ring significantly influence potency. For example, a chloro group at C6 or a methoxy (B1213986) group at C7 can enhance antimalarial activity, with a combination of both showing synergistic effects.[3]
-
Endochin-like Quinolones (ELQs): Modifications to the This compound (B1671275) scaffold, a historical antimalarial, have led to potent derivatives like ELQ-300 with improved metabolic stability and in vivo efficacy.[4]
The 4-(1H)-quinolone scaffold represents a versatile and promising starting point for the development of novel antiparasitic drugs. Future research should focus on:
-
Rational Design: Leveraging SAR data to design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Further elucidating the molecular targets of these compounds in different parasites to identify potential resistance mechanisms and guide the development of next-generation inhibitors.
-
Combination Therapies: Investigating the synergistic effects of 4-(1H)-quinolones with existing antiparasitic drugs to enhance efficacy and combat drug resistance.[1][2]
By continuing to explore the rich chemical space of 4-(1H)-quinolones, the scientific community is poised to deliver new and effective treatments for some of the world's most devastating parasitic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1,2-Substituted 4-(1H)-Quinolones: Synthesis, Antimalarial and Antitrypanosomal Activities in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. 4(1H)-Quinolones with liver stage activity against Plasmodium berghei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Synthesis and evaluation of novel 7-trifluoromethyl-4-(4-substituted anilino)quinolines as antiparasitic and antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Aminoquinoline Derivatives as Potential Antileishmanial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Experimental Design for In Vivo Endochin Efficacy Studies in a Murine Xenograft Model
Audience: Researchers, scientists, and drug development professionals in oncology.
Purpose: This document provides a detailed framework and step-by-step protocols for assessing the anti-tumor efficacy of Endochin, a potent mitochondrial complex I inhibitor, using a human tumor xenograft model in mice.
Introduction
This compound is a quinolone alkaloid known to selectively inhibit the mitochondrial electron transport chain at complex I (NADH:ubiquinone oxidoreductase).[1][2] This inhibition disrupts cellular energy metabolism by decreasing ATP production and increasing the generation of reactive oxygen species (ROS), ultimately leading to apoptosis in rapidly proliferating cells.[3][4] These characteristics make this compound a compelling candidate for anti-cancer therapy.
In vivo efficacy studies are a critical step in the preclinical evaluation of novel anti-cancer agents. The human tumor xenograft mouse model, where human cancer cells are implanted into immunodeficient mice, is a widely used system to evaluate a compound's therapeutic potential in a living organism.[5] This protocol outlines a robust experimental design for testing this compound's efficacy in a subcutaneous xenograft model.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its cytotoxic effects by targeting a fundamental cellular process. The diagram below illustrates the proposed signaling pathway.
References
- 1. Mitochondrial complex-1 as a therapeutic target for cardiac diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial Respiratory Complex I: Structure, Function and Implication in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Respiratory complex I - Wikipedia [en.wikipedia.org]
- 5. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Endochin Cytotoxicity in Host Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endochin and its analogs, known as this compound-like quinolones (ELQs), are a class of compounds that have demonstrated potent activity against various parasitic organisms. Their primary mechanism of action involves the inhibition of the mitochondrial cytochrome bc1 complex (Complex III) of the electron transport chain. This inhibition disrupts cellular respiration and ATP production, ultimately leading to cell death. While highly effective against parasites, it is crucial to assess the cytotoxic effects of these compounds on host cells to determine their therapeutic index and potential for clinical use.
These application notes provide a comprehensive overview of the methods used to evaluate the cytotoxicity of this compound in host cells. Detailed protocols for key assays are provided, along with guidance on data interpretation and visualization of the underlying signaling pathways.
Data Presentation
The following tables summarize the quantitative data on the cytotoxicity of this compound and its analogs in various host cell lines.
Table 1: Cytotoxicity of this compound and Analogs in Human Foreskin Fibroblasts (HFF)
| Compound | Assay | Endpoint | Incubation Time (h) | TD₅₀ / IC₅₀ (µM) | Therapeutic Index (vs. T. gondii) |
| This compound | CellTiter 96 Aqueous One | Viability | Not Specified | >50 | - |
| ELQ-271 | CellTiter 96 Aqueous One | Viability | Not Specified | 9.3 | 93,490 |
| ELQ-316 | CellTiter 96 Aqueous One | Viability | Not Specified | >50 | >7.1 x 10⁶ |
| This compound | Cytochrome c Reduction | Enzyme Inhibition | Not Specified | >10 | - |
| ELQ-271 | Cytochrome c Reduction | Enzyme Inhibition | Not Specified | 0.818 | - |
| Atovaquone | Cytochrome c Reduction | Enzyme Inhibition | Not Specified | >10 | 274 |
Data sourced from multiple studies, primarily focusing on Human Foreskin Fibroblasts (HFF) as the host cell line. The therapeutic index is calculated based on the ratio of host cell toxicity to parasite inhibition.[1]
Table 2: Cytotoxicity of an this compound-like Quinolone (Compound 6B) in Human Fibroblasts
| Compound | Assay | Endpoint | Incubation Time (h) | Concentration (µM) | % Inhibition of ATP Production |
| Compound 6B | Not Specified | ATP Production | Not Specified | 9 | 50 |
| Other ELQs | Not Specified | ATP Production | Not Specified | 25 | No significant inhibition |
This table illustrates the variable cytotoxicity among different this compound-like quinolones, with some showing measurable effects on host cell energy metabolism.
Experimental Protocols
Detailed methodologies for key experiments to assess this compound cytotoxicity are provided below.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.
Materials:
-
Target host cell line (e.g., HFF, HeLa, HepG2)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well clear flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.
Materials:
-
Target host cell line
-
Complete cell culture medium
-
This compound
-
96-well clear flat-bottom microplates
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Include the following controls on the plate:
-
Vehicle Control: Cells treated with the vehicle only, to measure spontaneous LDH release.
-
Maximum LDH Release Control: Cells treated with lysis buffer approximately 45 minutes before the end of the incubation period.
-
Medium Background Control: Wells with culture medium but no cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is typically used for background correction.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous LDH Release Abs) / (Maximum LDH Release Abs - Spontaneous LDH Release Abs)] * 100
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Target host cell line
-
Complete cell culture medium
-
This compound
-
6-well plates or culture tubes
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (typically provided in kits)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration. Include an untreated control.
-
Cell Harvesting:
-
Adherent cells: Gently trypsinize the cells and collect them. Also, collect any floating cells from the supernatant, as these may be apoptotic.
-
Suspension cells: Collect the cells by centrifugation.
-
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the tubes.
-
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and quadrants.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Visualization
The primary mechanism of this compound-induced cytotoxicity in host cells stems from the inhibition of the mitochondrial cytochrome bc1 complex. This leads to a cascade of downstream events culminating in apoptosis.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing this compound cytotoxicity.
Signaling Pathway of this compound-Induced Apoptosis in Host Cells
Inhibition of the cytochrome bc1 complex by this compound disrupts the mitochondrial electron transport chain, leading to a decrease in mitochondrial membrane potential and ATP synthesis. This mitochondrial dysfunction is a key trigger for the intrinsic pathway of apoptosis.
Caption: this compound-induced apoptotic signaling pathway.
Conclusion
The assessment of this compound's cytotoxicity in host cells is a critical step in its development as a potential therapeutic agent. The protocols and information provided herein offer a robust framework for researchers to systematically evaluate the cytotoxic profile of this compound and its analogs. By employing a combination of viability, membrane integrity, and apoptosis assays, a comprehensive understanding of the compound's effects on host cells can be achieved. The visualization of the underlying signaling pathways further aids in elucidating the mechanism of action and potential off-target effects. This detailed approach will enable informed decisions in the drug development process.
References
Application Notes and Protocols for Inducing Endochin Resistance in Plasmodium falciparum
For: Researchers, scientists, and drug development professionals.
Introduction
Endochin and its analogues are 4(1H)-quinolones that exhibit potent antimalarial activity. Their primary target is the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain in Plasmodium falciparum. Inhibition of this complex disrupts the parasite's energy metabolism and pyrimidine (B1678525) biosynthesis, leading to cell death. As with all antimalarials, the potential for the parasite to develop resistance is a significant concern. Understanding the mechanisms and dynamics of this compound resistance is crucial for the development of new antimalarial drugs and for strategies to prolong the efficacy of existing ones.
These application notes provide detailed methodologies for the in vitro induction and characterization of this compound resistance in P. falciparum. The protocols describe two primary methods for generating resistant parasite lines: a stepwise increase in drug pressure and a single high-dose drug exposure. Additionally, protocols for the phenotypic and genotypic characterization of the resulting resistant parasites are provided.
Data Presentation
Table 1: In Vitro Activity of this compound (ELQ-100) against P. falciparum Strains
This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various drug-sensitive and drug-resistant P. falciparum strains. This data is essential for determining the initial drug concentrations for resistance induction protocols.
| P. falciparum Strain | Resistance Profile | This compound (ELQ-100) IC50 (nM) | Reference |
| D6 | Chloroquine-sensitive | ~3-4 | [1] |
| Dd2 | Multidrug-resistant | ~3-4 | [1] |
| Tm90.C2B | Atovaquone-resistant (Y268S in cytb) | 11.4 | [1] |
Experimental Protocols
Protocol 1: Continuous Culture of Plasmodium falciparum
Aseptic techniques should be used for all parasite culture procedures.
Materials:
-
P. falciparum strains (e.g., Dd2, D6)
-
Human erythrocytes (O+), washed
-
Complete parasite culture medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and Albumax II or human serum)
-
Incubator at 37°C
-
Gas mixture (5% CO2, 5% O2, 90% N2)
-
Giemsa stain
-
Microscope
Procedure:
-
Maintain continuous cultures of P. falciparum in human erythrocytes at a 2-5% hematocrit in complete culture medium.
-
Incubate cultures at 37°C in a sealed modular chamber flushed with the gas mixture.
-
Monitor parasite growth daily by preparing Giemsa-stained thin blood smears and examining them under a microscope.
-
Maintain the parasitemia between 1-5% by adding fresh erythrocytes and complete medium as needed.
-
Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment before initiating drug pressure experiments.
Protocol 2: Induction of this compound Resistance using Stepwise Drug Pressure
This method gradually selects for resistant parasites by exposing them to incrementally increasing concentrations of this compound.
Materials:
-
Synchronized, healthy P. falciparum culture (ring stage, ~1% parasitemia)
-
This compound stock solution (in DMSO)
-
Complete parasite culture medium
Procedure:
-
Initial Exposure: Introduce this compound to the parasite culture at a concentration equivalent to the IC50 value for the specific strain being used (e.g., ~3-4 nM for Dd2).
-
Monitoring: Monitor the parasite culture daily via Giemsa-stained smears. Initially, a significant drop in parasitemia is expected.
-
Parasite Recovery: Continue to maintain the culture, changing the medium with the same concentration of this compound every 24-48 hours. Wait for the parasitemia to recover to a healthy, propagating level (e.g., >1%). This may take several days to weeks.
-
Increase Drug Concentration: Once the parasites have adapted and are growing steadily, increase the this compound concentration by a factor of 1.5 to 2.
-
Iterative Selection: Repeat steps 2-4 for a prolonged period, typically 60-120 days or until a significant shift in the IC50 is observed. This stepwise increase in drug pressure selects for mutations that confer increasing levels of resistance.
-
Clonal Isolation: Once a resistant population is established, isolate clonal lines by limiting dilution.
Protocol 3: Induction of this compound Resistance using High-Dose Drug Exposure
This method aims to select for pre-existing resistant mutants within a large parasite population by applying a single, high concentration of this compound.
Materials:
-
Large-scale, synchronized P. falciparum culture (ring stage, high parasitemia)
-
This compound stock solution (in DMSO)
-
Complete parasite culture medium
Procedure:
-
High Parasite Inoculum: Prepare a large culture volume with a high number of parasites (e.g., 10^8 - 10^9 parasites).
-
Drug Pulse: Expose the parasite culture to a high concentration of this compound, typically 3-5 times the IC90 value, for 48-72 hours.
-
Drug Removal and Recovery: After the initial drug pulse, wash the parasites by centrifuging the culture, removing the supernatant containing the drug, and resuspending the erythrocytes in fresh, drug-free complete medium.
-
Monitoring for Recrudescence: Maintain the culture in drug-free medium, changing the medium every 24-48 hours. Monitor closely for the reappearance of viable parasites, which may take several weeks.
-
Expansion and Characterization: Once recrudescence is observed, expand the parasite population and proceed with phenotypic and genotypic characterization.
Protocol 4: Phenotypic Characterization of this compound Resistance
This protocol determines the IC50 of the selected parasite lines to quantify the level of resistance.
Materials:
-
Parental (sensitive) and putative resistant P. falciparum lines, synchronized to the ring stage
-
This compound stock solution
-
96-well microplates
-
Complete parasite culture medium
-
SYBR Green I lysis buffer (containing SYBR Green I dye)
-
Fluorescence plate reader
Procedure:
-
Drug Plate Preparation: Prepare serial 2-fold dilutions of this compound in complete medium in a 96-well plate. Include drug-free wells as negative controls and erythrocytes-only wells as a background control.
-
Parasite Seeding: Add synchronized ring-stage parasites (0.5% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions.
-
Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well. This buffer lyses the erythrocytes and stains the parasite DNA.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
IC50 Calculation: Normalize the fluorescence data to the drug-free controls and plot the percentage of growth inhibition against the log of the this compound concentration. Calculate the IC50 value using a non-linear regression analysis. The resistance index is determined by dividing the IC50 of the resistant line by the IC50 of the parental line.
Protocol 5: Genotypic Characterization of this compound Resistance
Resistance to this compound and related compounds is often associated with mutations in the mitochondrial cytochrome b (cytb) gene.
Materials:
-
Genomic DNA from parental and resistant parasite lines
-
PCR primers for the P. falciparum cytb gene
-
PCR reagents (polymerase, dNTPs, buffer)
-
DNA purification kit
-
Sanger sequencing reagents and access to a sequencer
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from the parental and resistant parasite lines using a commercially available kit.
-
PCR Amplification: Amplify the full coding sequence of the cytb gene using specific primers.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Sequence the purified PCR product using both forward and reverse primers to ensure accuracy.
-
Sequence Analysis: Align the sequencing results from the resistant and parental lines with the reference cytb sequence from PlasmoDB. Identify any single nucleotide polymorphisms (SNPs) in the resistant line that are not present in the parental strain. Mutations in the Qo or Qi binding sites of cytochrome b are of particular interest.
Visualizations
Caption: Experimental workflow for generating and characterizing this compound-resistant P. falciparum.
Caption: Proposed mechanism of this compound action and resistance in P. falciparum.
References
Application Notes and Protocols for In Vitro Screening of Endochin-Like Quinolone (ELQ) Libraries Against Apicomplexan Parasites
Audience: Researchers, scientists, and drug development professionals.
Introduction: Apicomplexan parasites, including the causative agents of malaria (Plasmodium spp.) and toxoplasmosis (Toxoplasma gondii), pose a significant threat to global health.[1][2] The emergence of drug-resistant strains necessitates the discovery of novel therapeutic agents.[1] Endochin-like quinolones (ELQs) are a promising class of compounds that exhibit potent, broad-spectrum activity against a wide range of apicomplexan parasites.[3][4] These compounds target the parasite's mitochondrial electron transport chain (mETC), a crucial pathway for parasite survival.[2][3] This document provides detailed application notes and experimental protocols for the in vitro screening of ELQ libraries to identify and characterize new anti-apicomplexan drug candidates.
Mechanism of Action: Targeting the Cytochrome bc1 Complex
This compound-like quinolones function by inhibiting the cytochrome bc1 complex (also known as Complex III) within the mitochondrial electron transport chain.[3][5] This complex is vital for oxidative phosphorylation and is also linked to pyrimidine (B1678525) biosynthesis in parasites like Plasmodium.[4][6] The cytochrome bc1 complex facilitates the transfer of electrons from ubiquinol (B23937) to cytochrome c.[3] ELQs can bind to two distinct sites within the cytochrome b subunit of this complex: the quinol oxidation (Qo) site or the quinone reduction (Qi) site.[3][4][5] This binding obstructs the electron flow, leading to a collapse of the mitochondrial membrane potential and ultimately, parasite death.[7] The high selectivity of many ELQs for the parasite's cytochrome bc1 complex over the host's minimizes toxicity, making them attractive drug candidates.[4][8][9]
Caption: Mechanism of ELQ inhibition of the apicomplexan mitochondrial electron transport chain.
Application Notes
This compound-like quinolones are versatile compounds for anti-parasitic drug discovery. Their efficacy is highly dependent on their chemical structure, which influences both potency and the specific binding site within the cytochrome bc1 complex.
-
Structure-Activity Relationship (SAR): Subtle changes to the quinolone core can significantly alter the inhibitory activity and switch the binding preference between the Qo and Qi sites.[4][10]
-
Qi Site Inhibition: Often associated with compounds containing 6-position halogens or aryl 3-position side chains (e.g., ELQ-300, ELQ-316).[4][9][10]
-
Qo Site Inhibition: Favored by 5,7-dihalogen groups or 7-position substituents.[10]
-
Potency: The nature of the substituent at the C3 position of the quinolone ring greatly influences the anti-parasitic activity.[11][12] For instance, the 5,7-difluoro analog ELQ-121 proved to be one of the most potent compounds against P. falciparum in one tested series.[13]
-
-
Broad-Spectrum Activity: ELQs have demonstrated potent activity against a diverse range of apicomplexan parasites, including Plasmodium falciparum, Plasmodium knowlesi, Toxoplasma gondii, Neospora caninum, and Besnoitia besnoiti.[3][8][14]
-
Overcoming Resistance: The existence of two distinct target sites (Qi and Qo) offers a strategy to combat drug resistance.[4] Parasites resistant to a Qo site inhibitor (like atovaquone) may remain sensitive to a Qi site inhibitor.[4][10] Combination therapy using both a Qo and a Qi site inhibitor has shown synergistic effects and can be a powerful approach.[3][4]
Data Presentation: In Vitro Efficacy of Selected ELQs
The following tables summarize the reported in vitro activity of various ELQs against different apicomplexan parasites.
Table 1: In Vitro Activity of ELQs against Toxoplasma gondii
| Compound | EC50 / IC50 (nM) | Assay Type | Reference |
|---|---|---|---|
| ELQ-316 | 0.007 | Proliferation Assay | [9][15] |
| ELQ-271 | 0.1 | Proliferation Assay | [9][15] |
| ELQ-400 | < 0.01 | β-galactosidase Assay | [4] |
| 8A (ELQ) | < 0.01 | β-galactosidase Assay | [4] |
| 8C (ELQ) | < 0.01 | β-galactosidase Assay | [4] |
| This compound | 8.2 | Cytochrome c Reduction |[9] |
Table 2: In Vitro Activity of ELQs against Plasmodium falciparum
| Compound | Strain | IC50 / EC50 (nM) | Assay Type | Reference |
|---|---|---|---|---|
| ELQ-121 | D6 / Dd2 | ~0.05 | Proliferation Assay | [13] |
| This compound (ELQ-100) | D6 / Dd2 | ~3-4 | Proliferation Assay | [13] |
| ELQ-300 | Dd2 | ~6.25 (4x IC50 used) | SYBR Green Assay | [10] |
| ELQ-400 | 3D7 | 2.0 | SYBR Green Assay | [14] |
| ELQ-480 | 3D7 | 9.0 | SYBR Green Assay | [14] |
| ELQ-596 | D6 / Dd2 | < 0.25 | Proliferation Assay |[16] |
Table 3: In Vitro Activity of ELQs against Other Apicomplexan Parasites
| Compound | Parasite | IC50 (nM) | Assay Type | Reference |
|---|---|---|---|---|
| ELQ-121 | Besnoitia besnoiti | 0.49 | qPCR | [8] |
| ELQ-136 | Besnoitia besnoiti | 2.36 | qPCR | [8] |
| ELQ-316 | Besnoitia besnoiti | 7.97 | qPCR | [8] |
| ELQ-316 | Neospora caninum | - | Proliferation Assay | [3] |
| ELQ-334 (Prodrug) | Neospora caninum | - | Proliferation Assay |[3] |
Experimental Protocols
A systematic in vitro screening approach is essential for identifying promising ELQ candidates. The general workflow involves primary screening for parasite proliferation inhibition, followed by secondary assays to determine potency (IC50/EC50), and finally, target-based assays to confirm the mechanism of action.
Caption: A generalized workflow for the in vitro screening of ELQ libraries against apicomplexans.
Protocol 1: In Vitro Proliferation Assay using Toxoplasma gondii
This protocol is adapted for screening compounds against T. gondii tachyzoites expressing a reporter gene, such as β-galactosidase.[4]
Materials:
-
Host cells (e.g., Human Foreskin Fibroblasts - HFFs)
-
T. gondii tachyzoites (e.g., RH strain expressing β-galactosidase)
-
Complete DMEM (supplemented with 10% FBS, 2 mM glutamine)
-
96-well clear-bottom tissue culture plates
-
ELQ compound library (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Lysis buffer with Chlorophenol red-β-D-galactopyranoside (CPRG)
-
Microplate reader (absorbance at 570 nm)
Methodology:
-
Cell Seeding: Seed HFFs into 96-well plates at a density that yields a confluent monolayer after 24-48 hours of incubation (37°C, 5% CO2).
-
Compound Preparation: Prepare serial dilutions of the ELQ compounds in complete DMEM. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).
-
Infection: Aspirate the media from the HFF monolayers and infect with freshly harvested T. gondii tachyzoites at a multiplicity of infection (MOI) that allows for robust growth over the assay period (e.g., MOI of 0.1-0.5).
-
Treatment: Immediately after infection, add the prepared ELQ dilutions to the wells. Include "no drug" (vehicle control) and "no parasite" (background control) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Assay Development:
-
Aspirate the media from the wells.
-
Add the CPRG lysis buffer to each well.
-
Incubate at 37°C until the "no drug" control wells develop a visible red color (typically 4-24 hours).
-
-
Data Acquisition: Read the absorbance of the plates at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance, normalize the data to the vehicle control (100% growth), and plot the percent inhibition versus compound concentration. Calculate the 50% effective concentration (EC50) using a non-linear regression model.
Protocol 2: In Vitro Proliferation Assay using Plasmodium falciparum (SYBR Green I Method)
This protocol is a standard method for assessing the activity of compounds against the asexual blood stages of P. falciparum.[4][14]
Materials:
-
Synchronized P. falciparum culture (ring stage, e.g., Dd2 or 3D7 strain)
-
Human erythrocytes (O+)
-
Complete RPMI 1640 medium (supplemented with AlbuMAX II, hypoxanthine, HEPES)
-
96-well black, clear-bottom tissue culture plates
-
ELQ compound library (dissolved in DMSO)
-
SYBR Green I dye (10,000x stock in DMSO)
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 530 nm)
Methodology:
-
Parasite Culture Preparation: Prepare a suspension of synchronized ring-stage parasites in complete medium at 0.5-1% parasitemia and 2% hematocrit.
-
Compound Plating: Add serial dilutions of the ELQ compounds to the 96-well plate.
-
Assay Initiation: Add the parasite suspension to each well. Include drug-free and uninfected erythrocyte controls.
-
Incubation: Incubate the plates for 72 hours in a modular incubation chamber gassed with 5% CO2, 5% O2, 90% N2 at 37°C.[10]
-
Lysis and Staining:
-
Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in lysis buffer.
-
Freeze the assay plate at -80°C for at least 1 hour to facilitate erythrocyte lysis.
-
Thaw the plate and add the SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1-2 hours.
-
-
Data Acquisition: Read the fluorescence intensity using a microplate reader.
-
Analysis: Subtract the background fluorescence from uninfected erythrocytes, normalize the data to the drug-free control, and calculate the 50% inhibitory concentration (IC50) using a non-linear regression model.
Protocol 3: Quantification of Parasite Load by Real-Time PCR (qPCR)
This method is used to quantify parasite DNA as a measure of proliferation, particularly for parasites that are difficult to assess with reporter assays, such as N. caninum or B. besnoiti.[3][8]
Materials:
-
Infected and treated host cell cultures from a proliferation assay
-
DNA extraction kit (e.g., NucleoSpin DNA RapidLyse Kit)
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)
-
Parasite-specific primers (e.g., targeting a multi-copy gene for sensitivity)
-
Real-time PCR instrument
-
DNA quantification system (e.g., QuantiFluor)
Methodology:
-
Sample Collection: After the incubation period with ELQ compounds, wash the cell monolayers with PBS to remove extracellular parasites.
-
DNA Extraction: Lyse the cells and extract total DNA from each well using a commercial DNA extraction kit according to the manufacturer's instructions.[3]
-
DNA Quantification: Determine the total DNA concentration in each sample to normalize the qPCR results.[3]
-
qPCR Reaction Setup: Prepare a qPCR reaction mix for each sample containing the qPCR master mix, parasite-specific forward and reverse primers, and the extracted DNA template.
-
Real-Time PCR: Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.
-
Calculate the relative parasite load in treated samples compared to the untreated control using a method like the ΔΔCt method, normalizing to the total DNA concentration.
-
Plot the percent inhibition of parasite DNA replication versus compound concentration to determine the IC50.
-
References
- 1. Quinolone-based drugs against Toxoplasma gondii and Plasmodium spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A screen of drug-like molecules identifies chemically diverse electron transport chain inhibitors in apicomplexan parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-like quinolones (ELQs) and bumped kinase inhibitors (BKIs): Synergistic and additive effects of combined treatments against Neospora caninum infection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Structure-Activity Analysis of this compound-like Quinolones Reveals Potent Qi and Qo Site Inhibitors of Toxoplasma gondii and Plasmodium falciparum Cytochrome bc1 and Identifies ELQ-400 as a Remarkably Effective Compound against Acute Experimental Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The mystery of massive mitochondrial complexes: the apicomplexan respiratory chain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unique Properties of Apicomplexan Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Activities of this compound-Like Quinolones Against in vitro Cultured Besnoitia besnoiti Tachyzoites [frontiersin.org]
- 9. pnas.org [pnas.org]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Optimization of this compound-like quinolones for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel this compound-Like Quinolones Exhibit Potent In Vitro Activity against Plasmodium knowlesi but Do Not Synergize with Proguanil - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 3-Position Biaryl this compound-like Quinolones with Enhanced Antimalarial Performance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of Endochin for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the poor aqueous solubility of Endochin and its analogs (this compound-like quinolones or ELQs) for successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in using this compound for in vivo research?
A1: The primary challenge is this compound's very low aqueous solubility.[1][2] This characteristic, common to many quinolone derivatives, makes it difficult to prepare formulations suitable for administration to animal models, potentially leading to poor absorption and low bioavailability.[1][2][3] Additionally, this compound and its early analogs can exhibit metabolic instability.[1][4][5]
Q2: What are the main strategies to overcome the poor aqueous solubility of this compound?
A2: The two main strategies are:
-
Chemical Modification (Prodrugs): Synthesizing a prodrug version of the active molecule. This involves creating a more soluble ester derivative that, after administration, is metabolized in vivo to release the active this compound analog.[4]
-
Formulation with Vehicles: Dissolving or suspending this compound in a suitable non-aqueous vehicle or a co-solvent system. Common vehicles include Polyethylene Glycol 400 (PEG 400), corn oil, and commercial oil-based carriers like NeoBee® M-5.
Q3: What is the mechanism of action of this compound and its analogs?
A3: this compound and ELQs are inhibitors of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain of parasites like Plasmodium and Toxoplasma gondii.[1] By binding to the Qi and/or Qo sites of this complex, they disrupt mitochondrial respiration and ATP synthesis, leading to parasite death.
Troubleshooting Guide: Formulation Issues
This guide addresses common problems encountered when preparing this compound formulations for in vivo experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in the formulation. | - The concentration of this compound exceeds its solubility limit in the chosen vehicle. - The temperature of the formulation has decreased, reducing solubility. - Interaction with other components in the medium. Quinolones can chelate divalent cations (e.g., Mg²⁺, Ca²⁺), forming less soluble complexes.[6] | - Reduce the final concentration of this compound in the formulation. - Gently warm the formulation while stirring to aid dissolution. Ensure the temperature is not high enough to cause degradation. - If using a co-solvent system, you may need to increase the proportion of the organic solvent (e.g., PEG 400). - Prepare the formulation fresh before each use to minimize the risk of precipitation over time. |
| The formulation is too viscous for oral gavage. | - High concentration of polymers like PEG 400 can increase viscosity. | - If possible, slightly dilute the formulation with a suitable, less viscous solvent that is compatible with your vehicle and experimental design. - Gentle warming can also reduce the viscosity of some formulations. |
| Inconsistent or low plasma concentrations in pharmacokinetic studies. | - Poor absorption due to low solubility and/or precipitation of the drug in the gastrointestinal tract. - Degradation of the compound in the formulation or GI tract. - Issues with the oral administration technique. | - Improve the formulation to enhance solubility (see formulation protocols below). - Consider using a prodrug approach to improve absorption. - Ensure the formulation is stable for the duration of the experiment.[7][8] - Refine the oral gavage technique to ensure consistent delivery. |
Quantitative Data Summary
The following table summarizes key data related to the solubility and efficacy of this compound analogs. Direct quantitative solubility data for this compound in aqueous solutions is scarce in the literature, but it is consistently reported as "practically insoluble" or having "poor aqueous solubility".[1][9] The solubility of similar fluoroquinolones can be as low as 0.03 mg/mL at neutral pH.[10][11]
| Compound/Formulation | Parameter | Value | Source |
| ELQ-316 (Prodrug ELQ-334) | Formulation Vehicle | Polyethylene Glycol 400 (PEG 400) | [12] |
| Administration Route | Oral Gavage (mice) | [12] | |
| Dose | 10 mg/kg | [12] | |
| Cmax (ELQ-316 from prodrug) | 4,378 ng/mL | [12] | |
| Cmax (ELQ-316 from parent drug) | 721 ng/mL | [12] | |
| AUC₀₋₉₆ (from prodrug) | 115,195 ng·h/mL | [12] | |
| ELQ-121 (Prodrug ELQ-125) | Formulation Vehicle | NeoBee® M-5 | [4] |
| Administration Route | Oral Gavage (mice) | [4] | |
| Dose | 50-100 mg/kg/day | [4] | |
| Efficacy | Curative in a murine malaria model | [4] | |
| Enrofloxacin (a fluoroquinolone) | Aqueous Solubility (25°C) | 146 µg/mL | [9] |
| Solubility in 40% PEG 400/Water | ~439 µg/mL | [9] |
Experimental Protocols
Protocol 1: Formulation of ELQ-316 Prodrug (ELQ-334) in PEG 400 for Oral Gavage in Mice
This protocol is adapted from studies demonstrating the improved bioavailability of an this compound-like quinolone through a prodrug strategy.[12]
Materials:
-
ELQ-334 (prodrug of ELQ-316)
-
Polyethylene Glycol 400 (PEG 400), USP grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of ELQ-334 and PEG 400. The amount of ELQ-334 should be calculated to be the molar equivalent of the desired dose of the active compound, ELQ-316. For a 10 mg/kg dose of ELQ-316, the equivalent dose of ELQ-334 is used. The final volume for oral gavage is typically 0.1 mL per mouse.
-
Weigh the required amount of ELQ-334 using an analytical balance and place it into a sterile vial.
-
Add the calculated volume of PEG 400 to the vial containing the ELQ-334.
-
Vortex the mixture thoroughly until the compound is completely dissolved. The solution should be clear. Gentle warming (e.g., 30-40°C) can be used to aid dissolution if necessary, but the stability of the compound at this temperature should be confirmed.
-
Visually inspect the solution for any undissolved particles before administration.
-
Administer the formulation via oral gavage to the mice (e.g., 0.1 mL per mouse). It is recommended to prepare the formulation fresh on the day of the experiment.
Protocol 2: General Protocol for Formulation in NeoBee® M-5
NeoBee® M-5 is a caprylic/capric triglyceride used as a vehicle for lipophilic drugs.[4]
Materials:
-
This compound or this compound analog
-
NeoBee® M-5
-
Sterile glass vials
-
Magnetic stirrer and stir bar or vortex mixer
Procedure:
-
Weigh the desired amount of the this compound compound and place it in a sterile glass vial.
-
Add the required volume of NeoBee® M-5 to the vial.
-
Mix the components thoroughly. This can be done using a vortex mixer for small volumes or a magnetic stirrer for larger volumes.
-
Continue mixing until a homogenous suspension or solution is achieved. The physical state (solution or suspension) will depend on the concentration and solubility of the compound in NeoBee® M-5.
-
Visually inspect the formulation for homogeneity before administration. If it is a suspension, ensure it is well-mixed immediately before drawing each dose.
Mandatory Visualizations
Signaling Pathway: this compound's Target
Caption: this compound inhibits the cytochrome bc1 complex in the electron transport chain.
Experimental Workflow: Oral Formulation Preparation and Administration
Caption: Workflow for preparing and administering an oral this compound formulation.
Logical Relationship: Troubleshooting this compound Precipitation
Caption: Decision tree for troubleshooting this compound formulation precipitation.
References
- 1. This compound-like quinolones are highly efficacious against acute and latent experimental toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of this compound-like quinolones for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of this compound-like quinolones for antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Chemical stability of two sterile, parenteral formulations of cyclophosphamide (Endoxan) after reconstitution and dilution in commonly used infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Various Solvent Systems for Solubility Enhancement of Enrofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
Technical Support Center: Addressing the Metabolic Instability of Early Endochin Analogs
This technical support center is designed for researchers, scientists, and drug development professionals investigating the metabolic stability of early Endochin analogs. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the poor in vivo efficacy of early this compound analogs?
A1: The primary cause of poor in vivo performance in early this compound analogs, including this compound itself, is metabolic instability.[1][2] These compounds are often rapidly metabolized by liver enzymes, leading to low bioavailability and short half-life.[1][3]
Q2: What are the main metabolic pathways responsible for the degradation of this compound and its early analogs?
A2: Early this compound analogs are primarily metabolized by phase I enzymes, particularly Cytochrome P450 (CYP) isozymes.[2] Common metabolic transformations include O-demethylation and hydroxylation of the quinolone core and alkyl side chains.[2] For some quinolones, metabolism can also occur at the C7 piperazinyl ring.[4]
Q3: What structural modifications can be made to improve the metabolic stability of this compound analogs?
A3: Several strategies can be employed to enhance metabolic stability. These include:
-
Modification of the Quinolone Nucleus: Introducing electron-withdrawing groups or altering substituent positions can block sites of metabolism.[3]
-
Side Chain Modification: Altering the length and composition of alkyl side chains can influence metabolic susceptibility.[2]
-
Introduction of Prodrug Moieties: Adding groups like polyethylene (B3416737) glycol (PEG) carbonates can improve oral bioavailability and protect the parent compound from premature metabolism.[1]
-
Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium (B1214612) can strengthen the chemical bond and slow down metabolism.[3]
Q4: Which in vitro assays are most relevant for assessing the metabolic stability of this compound analogs?
A4: The most common and relevant in vitro assays are:
-
Liver Microsomal Stability Assay: This assay uses subcellular fractions of liver cells containing high concentrations of phase I enzymes (like CYPs) to determine a compound's intrinsic clearance.[2][5][6]
-
Hepatocyte Stability Assay: This assay utilizes whole liver cells, providing a more comprehensive picture of metabolism as it includes both phase I and phase II enzymes.[5]
-
CYP Inhibition Assay: This assay determines if your compound inhibits specific CYP isozymes, which is important for predicting potential drug-drug interactions.
Troubleshooting Guides
Microsomal Stability Assay
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicates. | - Pipetting errors.- Inconsistent mixing.- Compound precipitation. | - Use calibrated pipettes and reverse pipetting for viscous solutions.- Ensure thorough mixing of all solutions before and during the experiment.- Check the solubility of your analog in the final incubation mixture. Consider reducing the concentration or increasing the organic solvent percentage (e.g., DMSO, ensuring it remains below 1% to avoid enzyme inhibition).[5] |
| Compound appears too stable (no degradation observed). | - Inactive microsomes or cofactor.- Low intrinsic clearance of the compound.- Compound is not a substrate for the enzymes present in microsomes. | - Test a new batch of microsomes and/or prepare fresh NADPH solution.- Run a positive control with a known rapidly metabolized compound.- Increase the incubation time or microsomal protein concentration.- Consider that the compound may be cleared by non-microsomal pathways (e.g., renal excretion).[5] |
| Compound disappears too quickly. | - High intrinsic clearance of the compound.- High microsomal protein concentration. | - Reduce the incubation time points (e.g., 0, 1, 5, 10, 15 minutes).- Lower the microsomal protein concentration in the incubation.[5] |
| Discrepancy between microsomal and hepatocyte stability data. | - The compound is primarily cleared by phase II metabolism or non-CYP enzymes present in hepatocytes but not microsomes.- High non-specific binding to hepatocytes. | - Analyze for phase II metabolites (e.g., glucuronides).- Consider using S9 fractions, which contain both microsomal and cytosolic enzymes.- Determine the fraction of unbound compound in the hepatocyte incubation to correct clearance values.[5] |
LC-MS/MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Poor peak shape or retention. | - Inappropriate column chemistry for hydrophobic this compound analogs.- Unsuitable mobile phase. | - Use a C18 column and consider a gradient elution with an organic modifier like acetonitrile (B52724) or methanol.- Optimize the mobile phase pH and composition. |
| Ion suppression or enhancement. | - Co-eluting matrix components from the biological sample.- High salt concentration in the sample. | - Improve sample preparation to remove interfering substances (e.g., use solid-phase extraction).- Adjust the chromatography to separate the analyte from the interfering components.- Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| Low sensitivity. | - Poor ionization of the analog.- Suboptimal mass spectrometer settings. | - Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow).- Consider using a more sensitive mass spectrometer or a different ionization technique if available. |
| In-source fragmentation or instability. | - The compound is thermally labile.- High cone voltage in the mass spectrometer. | - Optimize the source temperature and cone voltage to minimize fragmentation.- Ensure that metabolites are chromatographically separated from the parent compound to avoid overestimation of stability.[4] |
Data Presentation
The following table summarizes representative in vitro metabolic stability data for this compound (ELQ-100) and an early analog, ELQ-121. This data highlights the improvement in metabolic stability achieved through structural modification.
| Compound | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
| This compound (ELQ-100) | Murine Liver Microsomes | 2.5 | High (calculated) | [2] |
| ELQ-121 | Murine Liver Microsomes | 14.7 | Moderate (calculated) | [2] |
| Ciprofloxacin | Human Liver Microsomes | 45 | 15.4 | [2] |
| Norfloxacin | Human Liver Microsomes | >60 | <11.6 | [2] |
Note: This table is a representation based on available data. Researchers should generate their own data for direct comparison of their analogs.
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of early this compound analogs in liver microsomes.
Materials:
-
Test this compound analog stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, or mouse)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile with an internal standard (for quenching the reaction)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Thaw liver microsomes and the NADPH regenerating system on ice.
-
Prepare working solutions of the test analog by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes to pre-warmed phosphate buffer (final protein concentration typically 0.5 mg/mL).
-
Add the test analog working solution to initiate the reaction.
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with an internal standard.
-
-
Sample Processing:
-
Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the half-life (t½) from the slope of the linear regression (t½ = 0.693 / |slope|).
-
Calculate the intrinsic clearance (CLint).
-
Protocol 2: LC-MS/MS Analysis of this compound Analogs
Objective: To quantify the concentration of an this compound analog in samples from in vitro metabolism assays.
Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of a specific precursor-product ion transition for the analyte and the internal standard.
Procedure:
-
Method Development:
-
Optimize the MS parameters (e.g., declustering potential, collision energy) for the specific this compound analog and internal standard by infusing standard solutions.
-
Develop a chromatographic method that provides good peak shape and retention for the analyte.
-
-
Sample Analysis:
-
Inject the processed samples from the metabolic stability assay.
-
Acquire data using the optimized LC-MS/MS method.
-
-
Data Processing:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Determine the concentration of the analyte at each time point using a calibration curve prepared in the same matrix.
-
Visualizations
Signaling Pathway
Caption: Inhibition of the Cytochrome bc1 complex by this compound analogs disrupts the electron transport chain.
Experimental Workflow
Caption: Workflow for determining the metabolic stability of this compound analogs using a liver microsomal assay.
Logical Relationship
Caption: Relationship between chemical structure, metabolic stability, and in vivo efficacy of this compound analogs.
References
- 1. This compound optimization: structure-activity and structure-property relationship studies of 3-substituted 2-methyl-4(1H)-quinolones with antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. benchchem.com [benchchem.com]
- 6. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Strategies to Enhance the Oral Bioavailability of Endochin-like Quinolones
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Endochin-like quinolones (ELQs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing very low plasma concentrations of our lead this compound-like quinolone (ELQ) after oral administration in mice. What are the likely causes and how can we troubleshoot this?
A1: Low oral bioavailability of ELQs is a common challenge, often stemming from poor aqueous solubility and high crystallinity.[1][2] This can lead to limited dissolution in the gastrointestinal (GI) tract and consequently, poor absorption.
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Solubility: Determine the kinetic and thermodynamic solubility of your compound in physiologically relevant buffers (e.g., pH 1.2, 4.5, 6.8) to simulate the GI tract.
-
Crystallinity: Use techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to assess the solid-state properties of your compound. High crystallinity can significantly limit dissolution.[1]
-
-
Evaluate Metabolic Stability:
-
Initial Formulation Screens:
Q2: What are the primary strategies to overcome the poor oral absorption of crystalline ELQs like ELQ-316?
A2: Two highly effective strategies for improving the oral bioavailability of crystalline ELQs are the use of prodrugs and advanced formulation techniques.
-
Prodrug Approach: This involves chemically modifying the ELQ to create a more soluble and/or permeable derivative that converts back to the active parent drug in vivo. A notable success is the development of carbonate ester prodrugs.[1][2] For example, converting the highly crystalline ELQ-316 into its carbonate ester prodrug, ELQ-334, was shown to decrease crystallinity and significantly increase oral absorption.[1]
-
Nanotechnology-Based Formulations: Encapsulating the ELQ into nanoparticles can enhance its oral bioavailability by increasing the surface area for dissolution, improving solubility, and potentially altering its absorption pathway.[6][7] Options include:
Q3: Our ELQ has good solubility but still exhibits low oral bioavailability. What could be the issue?
A3: If solubility is not the limiting factor, low bioavailability is likely due to either poor intestinal permeability or significant first-pass metabolism.[4]
Troubleshooting Steps:
-
Assess Intestinal Permeability: Use an in vitro model like the Caco-2 cell monolayer assay to evaluate the permeability of your compound and determine if it is a substrate for efflux transporters such as P-glycoprotein (P-gp).
-
Investigate First-Pass Metabolism: If not already done, conduct in vitro metabolism studies using liver microsomes or hepatocytes to quantify the extent of metabolic degradation.[3]
-
Consider Prodrugs to Mask Metabolic Sites: If a specific metabolic "hotspot" is identified on the ELQ molecule, a prodrug strategy can be employed to temporarily mask this site, allowing the drug to be absorbed before metabolism occurs.[11]
Q4: When should we consider a prodrug strategy versus a nanotechnology-based formulation?
A4: The choice depends on the specific properties of your ELQ and the nature of the bioavailability barrier.
-
Choose a Prodrug Strategy if:
-
The primary issue is high crystallinity and poor solubility that is difficult to overcome with simple formulations.[1]
-
The compound is a substrate for gut wall metabolism, and a prodrug can mask the metabolic site.
-
A significant increase in plasma concentration is required, as demonstrated by the 6-fold increase in exposure for ELQ-316 when administered as the prodrug ELQ-334.[1][2]
-
-
Choose a Nanotechnology Approach if:
Quantitative Data Summary
The following tables summarize the reported improvements in pharmacokinetic parameters for ELQs using a prodrug strategy.
Table 1: Pharmacokinetic Parameters of ELQ-316 vs. its Prodrug ELQ-334
| Compound Administered | Parent Drug Measured | Max Plasma Conc. (Cmax) | Area Under the Curve (AUC) | Fold Increase (Cmax & AUC) |
| ELQ-316 | ELQ-316 | - | - | Baseline |
| ELQ-334 | ELQ-316 | 6-fold higher | 6-fold higher | 6x |
Data sourced from studies on the oral administration in mice.[1][2]
Table 2: Efficacy of ELQ Prodrugs in Animal Models
| Parent Drug | Prodrug | Animal Model | Efficacy Outcome |
| ELQ-121 | ELQ-125 (polyethylene glycol carbonate ester) | Murine Malaria (P. yoelii) | Cured murine malaria via oral route.[12] |
| ELQ-316 | ELQ-334 (carbonate ester) | Murine Toxoplasmosis (T. gondii) | Greater efficacy against acute toxoplasmosis than an equivalent dose of ELQ-316.[1] |
Experimental Protocols
1. Protocol: In Vitro Microsomal Stability Assay
-
Objective: To evaluate the metabolic stability of an ELQ compound in the presence of liver microsomes.[3]
-
Methodology:
-
Prepare an incubation mixture containing liver microsomes (e.g., human, rat, or mouse at 1 mg/mL), the ELQ test compound (e.g., at 1 and 10 µM), and a buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding an NADPH-regenerating system.
-
Incubate the reaction at 37°C. Collect aliquots at various time points (e.g., 0, 10, 20, 40 minutes).
-
Terminate the reaction in the aliquots by adding 2 volumes of ice-cold methanol.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample to determine the rate of metabolism.
-
2. Protocol: Murine Pharmacokinetic Study for Oral Bioavailability
-
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC) of an ELQ or its prodrug following oral administration in mice.
-
Methodology:
-
Formulate the test compound (e.g., ELQ or ELQ-prodrug) in a suitable vehicle. For poorly soluble compounds, a suspension may be necessary. For prodrugs, a solution or improved suspension may be possible.[1]
-
Administer a single oral dose of the formulation to a cohort of mice (e.g., CD-1 mice) via oral gavage.
-
Collect blood samples (e.g., via tail vein or retro-orbital bleed) at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Extract the drug from the plasma using a suitable solvent precipitation or solid-phase extraction method.
-
Quantify the concentration of the parent drug (and potentially the prodrug) in the plasma samples using a validated LC-MS/MS method.
-
Plot the plasma concentration versus time and calculate the key pharmacokinetic parameters using appropriate software.
-
Visualizations
Caption: Prodrug strategy for enhancing ELQ oral bioavailability.
Caption: Nanoparticle-based delivery for improved ELQ absorption.
Caption: Workflow for developing and testing ELQ bioavailability strategies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Orally Bioavailable this compound-Like Quinolone Carbonate Ester Prodrug Reduces Toxoplasma gondii Brain Cysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of this compound-like quinolones for antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Different Nanotechnology Approaches for Ciprofloxacin Delivery Against Multidrug-Resistant Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bioengineer.org [bioengineer.org]
- 9. dovepress.com [dovepress.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Insight into Prodrugs of Quinolones and Fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of this compound-like quinolones for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Endochin Resistance in Experimental Models
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to Endochin resistance in experimental models.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant increase in the IC50 value of this compound in our long-term in vitro cultures. What are the potential causes?
A1: A progressive increase in the IC50 value is a primary indicator of developing drug resistance. The most common underlying mechanisms for this compound resistance in experimental models include:
-
Target Alteration: Mutations in the cytochrome b gene (cyt b), a component of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain, can prevent this compound from binding effectively to its target.[1][2] These mutations often occur in the Qo or Qi binding sites of the complex.[1][2]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, thereby reducing its intracellular concentration to sub-therapeutic levels.[3][4][5]
-
Metabolic Instability: this compound is known to be susceptible to rapid metabolism by cytochrome P450 (CYP450) enzymes into inactive metabolites, which can limit its efficacy in mammalian systems.[6][7] While this is an inherent property of the compound, alterations in the metabolic capacity of the experimental model could contribute to apparent resistance.
-
General Cell Culture Issues: Problems such as mycoplasma contamination, which can alter cellular metabolism and drug sensitivity, or genetic drift of the cell line over time can also lead to inconsistent results.[8]
Q2: How can we experimentally confirm the mechanism of this compound resistance in our model?
A2: A multi-pronged approach is recommended to elucidate the resistance mechanism:
-
Confirm the Resistance Phenotype: Perform precise IC50 determination assays comparing the suspected resistant line to the parental, sensitive line. A significant and reproducible increase in the IC50 value is necessary to confirm resistance.[9][10]
-
Sequence the Target Gene: Amplify and sequence the cyt b gene from both resistant and parental lines to identify any mutations.[11] Specific point mutations in the Qo or Qi sites are strong indicators of target-based resistance.[1][2]
-
Assess ABC Transporter Expression and Function:
-
Gene Expression Analysis (qRT-PCR): Quantify the mRNA levels of common ABC transporter genes (e.g., ABCB1, ABCG2) in resistant versus parental cells.[3][12]
-
Protein Expression Analysis (Western Blotting): Measure the protein levels of the corresponding ABC transporters.[3][12]
-
Functional Efflux Assays: Use fluorescent substrates of ABC transporters (e.g., Rhodamine 123) in flow cytometry-based assays to measure efflux activity. A decrease in fluorescence in resistant cells, which can be reversed by a known ABC transporter inhibitor, indicates functional efflux.[12][13]
-
Q3: Our experimental model shows cross-resistance to Atovaquone. What does this suggest?
A3: Atovaquone also targets the cytochrome bc1 complex, specifically the Qo site.[1][14] Cross-resistance between this compound and Atovaquone strongly suggests a resistance mechanism involving the target, the cytochrome bc1 complex. This could be due to a mutation in the Qo site that affects the binding of both drugs.[1][15] To overcome this, consider using this compound-like quinolones (ELQs) that are designed to be effective against atovaquone-resistant strains, potentially by binding to the Qi site instead.[1][2]
Q4: Can we reverse this compound resistance in our experimental model?
A4: Reversing this compound resistance depends on the underlying mechanism:
-
For ABC Transporter-Mediated Resistance: Co-administration of an appropriate ABC transporter inhibitor (chemosensitizer) with this compound may restore sensitivity.[3][4][16]
-
For Target-Based Resistance: Reversal is more challenging. Strategies include:
Troubleshooting Guides
Problem 1: High Variability in IC50 Values
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding Density | Ensure a uniform number of cells is seeded in each well. Perform a cell count before plating and ensure the cell suspension is homogenous. |
| Inaccurate Drug Concentrations | Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Verify the stock concentration and ensure thorough mixing.[11] |
| Fluctuations in Assay Conditions | Maintain consistent incubation times, temperature, and CO2 levels. Variations in these parameters can significantly affect cell growth and drug efficacy.[18] |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation, or ensure they are filled with sterile medium or PBS. |
| Cell Line Instability/Heterogeneity | Use cells from a low passage number and regularly authenticate the cell line. Consider single-cell cloning to derive a homogenous population. |
Problem 2: Failure to Generate a Resistant Cell Line
| Potential Cause | Troubleshooting Steps |
| Initial Drug Concentration is Too High | Start with a low concentration of this compound, typically around the IC20-IC30, to allow for gradual adaptation.[10] |
| Insufficient Duration of Drug Exposure | Developing resistance is a long process that can take several months.[9] Be patient and maintain consistent drug pressure. |
| Drug Instability in Culture Medium | Prepare fresh drug-containing medium for each media change. This compound's stability in your specific culture medium over time should be considered. |
| Pulsed vs. Continuous Exposure | If continuous exposure is not yielding results, try a pulsed treatment where cells are exposed to the drug for a period, followed by a recovery phase in drug-free medium.[19] |
| Cell Line is Intrinsically Resistant or Has a Low Propensity for Resistance | Some cell lines may not readily develop resistance to a particular compound. Consider using a different parental cell line that is known to be sensitive to this compound. |
Data Presentation
Table 1: Comparative IC50 Values of this compound and Analogs against Sensitive and Resistant P. falciparum Strains
| Compound | Strain D6 (CQ-sensitive) IC50 (nM) | Strain Dd2 (Multidrug-resistant) IC50 (nM) | Strain Tm90.C2B (ATV-resistant) IC50 (nM) |
| This compound (ELQ-100) | ~3-4 | ~3-4 | 11.4 |
| ELQ-121 | ~0.03-0.04 | ~0.03-0.04 | 0.114 |
| ELQ-130 | Not Reported | Not Reported | 16 |
| ELQ-300 | 0.1 | 0.1 | 1.7 |
Data synthesized from multiple sources.[7][15]
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cell Line
-
Parental Cell Line Culture: Culture the parental cell line (e.g., a cancer cell line or Plasmodium falciparum) under standard conditions until a sufficient number of cells is obtained.
-
Initial Drug Exposure: Begin by exposing the cells to a low concentration of this compound (e.g., the IC20 or IC30 value).[10]
-
Monitoring and Media Changes: Monitor the cells daily. Replace the medium with fresh, this compound-containing medium every 2-3 days.
-
Expansion of Surviving Cells: Initially, a significant proportion of cells will die. Allow the surviving cells to repopulate the culture vessel.
-
Stepwise Concentration Increase: Once the cells are growing steadily at the current drug concentration, passage them and increase the this compound concentration by approximately 1.5 to 2-fold.[9]
-
Repeat and Cryopreserve: Repeat this cycle of adaptation and concentration increase over several months.[9] It is crucial to cryopreserve cells at various stages of resistance development.
-
Confirmation of Resistance: Periodically, perform IC50 assays to compare the drug sensitivity of the continuously exposed cells to the original parental line. A significant and stable increase in the IC50 value confirms the generation of a resistant line.[9][10]
Protocol 2: SYBR Green I-Based In Vitro Drug Susceptibility Assay for P. falciparum
-
Plate Preparation: In a 96-well plate, prepare serial dilutions of this compound in a complete culture medium. Include drug-free wells for positive control (parasite growth) and wells with uninfected red blood cells for negative control.
-
Parasite Culture Addition: Add synchronized ring-stage parasite culture (e.g., at 0.5% parasitemia and 2% hematocrit) to each well.
-
Incubation: Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Lysis: After incubation, lyse the red blood cells by freezing the plate at -80°C.
-
SYBR Green I Staining: Thaw the plate and add SYBR Green I lysis buffer to each well. Incubate in the dark at room temperature for 1-2 hours. This assay measures parasite DNA content as an indicator of growth.[11]
-
Fluorescence Measurement: Read the fluorescence using a microplate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the IC50 values by plotting the fluorescence intensity against the drug concentration and fitting the data to a non-linear regression model.[9]
Visualizations
Caption: A logical workflow for troubleshooting the causes of increased this compound IC50 values.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Subtle changes in this compound-like quinolone structure alter the site of inhibition within the cytochrome bc1 complex of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 6. Optimization of this compound-like quinolones for antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent progress in the development of anti-malarial quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Overcoming multidrug-resistance in vitro and in vivo using the novel P-glycoprotein inhibitor 1416 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel this compound-Like Quinolones Exhibit Potent In Vitro Activity against Plasmodium knowlesi but Do Not Synergize with Proguanil - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of this compound-like quinolones for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimalarial drug resistance | Medicines for Malaria Venture [mmv.org]
- 18. benchchem.com [benchchem.com]
- 19. blog.crownbio.com [blog.crownbio.com]
Technical Support Center: Optimizing Endochin Dosage for Toxoplasma gondii
Welcome to the technical support center for researchers utilizing Endochin and its analogs for the reduction of Toxoplasma gondii brain cysts. This resource provides troubleshooting guidance and frequently asked questions to assist in the design and execution of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary mechanism of action for this compound-like quinolones (ELQs) against Toxoplasma gondii?
This compound-like quinolones are potent inhibitors of the Toxoplasma gondii mitochondrial electron transport chain. Specifically, they target the cytochrome bc1 complex (Complex III), which is essential for the parasite's respiration and energy production.[1] Most ELQs, such as ELQ-271, bind to the ubiquinone reduction (Qi) site of cytochrome b, one of the complex's subunits.[2][3] This binding event blocks the electron transport chain, disrupts mitochondrial membrane potential, and ultimately leads to parasite death. Some newer analogs, like ELQ-400, may inhibit both the Qi and the ubiquinol (B23937) oxidation (Qo) sites.[4]
Caption: Mechanism of Action of this compound-like Quinolones (ELQs).
Q2: I am not observing the expected reduction in brain cyst burden. What are common troubleshooting steps?
Several factors can influence the efficacy of ELQs in vivo. Consider the following:
-
Dosage and Duration: Ensure the dosage and treatment duration are sufficient. Studies with ELQ-271 and ELQ-316 demonstrated a 76-88% reduction in brain cysts after 16 consecutive days of treatment at doses of 5 mg/kg or 25 mg/kg.[2][3][5] Shorter durations or lower doses may not be sufficient to clear the latent bradyzoite stage.
-
Timing of Treatment Initiation: Treatment must be initiated after the chronic phase of the infection is firmly established. In mouse models, this is typically done 4-5 weeks after infection with a cyst-forming strain like ME49.[2][6] Treating too early may primarily target the acute tachyzoite stage rather than the persistent cysts.
-
Drug Formulation and Administration: ELQs have poor aqueous solubility.[2] For oral administration in mice, they are typically dissolved in vehicles like polyethylene (B3416737) glycol (PEG) 400.[2] Improper dissolution can lead to inconsistent dosing and reduced bioavailability. Ensure the compound is fully dissolved and administered accurately via oral gavage.
-
Parasite Strain: Verify that you are using a cyst-forming strain of T. gondii (e.g., ME49, Type II) for your chronic infection model.[2][7] Highly virulent strains (e.g., RH, Type I) are often used for acute models and may not form cysts robustly.[4]
Q3: How do I prepare and administer this compound-like quinolones for in vivo mouse studies?
Based on successful preclinical studies, the following protocol is recommended:
-
Vehicle Selection: Use a biocompatible solvent such as PEG 400.[2]
-
Dissolution: Dissolve the ELQ compound in the vehicle to achieve the desired final concentration for dosing (e.g., 5 mg/kg or 25 mg/kg). Gentle warming and vortexing may be required to ensure complete dissolution.
-
Administration: Administer the solution to mice via oral gavage once daily.[2] The volume should be calculated based on the individual mouse's weight.
Q4: Are there known issues with toxicity or side effects at effective doses?
ELQs are designed for high selectivity against the parasite's cytochrome bc1 complex over the host's. For example, the IC50 of ELQ-271 against the human fibroblast cytochrome bc1 complex is over 25 times higher than against the T. gondii complex (818 nM vs. 30.6 nM, respectively).[2] While this suggests a good safety profile, it is crucial to monitor mice for any signs of toxicity, such as weight loss, lethargy, or lack of grooming, especially when testing new analogs or higher doses.[4] If toxicity is observed, consider a dose de-escalation study to determine the maximum tolerated dose.
Q5: Which ELQ compound is the most effective?
Efficacy can be measured in different ways (in vitro vs. in vivo, acute vs. chronic infection).
-
In Vitro Potency: ELQ-316 has shown extremely high in vitro potency, with an IC50 of 0.007 nM against T. gondii tachyzoites, which is lower than ELQ-271 (0.1 nM).[2][3]
-
In Vivo (Chronic Infection): Both ELQ-271 and ELQ-316 are highly effective against the latent cyst form in mice, reducing cyst burden by 76–88% after 16 days of treatment.[3][5]
-
In Vivo (Acute Infection): ELQ-400 (also referred to as compound 8B) has demonstrated remarkable effectiveness in a fatal acute toxoplasmosis model. At a dose of 5 mg/kg for 5 days, all infected mice survived, showing its potent activity against the rapidly replicating tachyzoite stage.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound-like quinolones.
Table 1: In Vitro Efficacy Against T. gondii Tachyzoites
| Compound | IC50 (nM) | Host Cell Cytochrome bc1 Inhibition (IC50, nM) | Reference |
|---|---|---|---|
| ELQ-271 | 0.1 | 818 (HFF) | [2] |
| ELQ-316 | 0.007 | >10,000 (HFF) | [2][8] |
| This compound | 8.2 | >10,000 (HFF) | [2] |
| Atovaquone | 138 | >10,000 (HFF) | [2] |
IC50: Half-maximal inhibitory concentration. HFF: Human Foreskin Fibroblasts.
Table 2: In Vivo Efficacy in Murine Models of Toxoplasmosis
| Compound | Model | Dosage (mg/kg/day) | Duration | Outcome | Reference |
|---|---|---|---|---|---|
| ELQ-271 | Acute | 0.14 (ED50) | 5 days | 50% survival | [2][3] |
| ELQ-316 | Acute | 0.08 (ED50) | 5 days | 50% survival | [2][3] |
| ELQ-271 | Latent (Cysts) | 5 or 25 | 16 days | 76-88% cyst reduction | [2][3] |
| ELQ-316 | Latent (Cysts) | 5 or 25 | 16 days | 76-88% cyst reduction | [2][3] |
| ELQ-400 | Acute | 5 | 5 days | 100% survival | [4] |
| Atovaquone | Latent (Cysts) | 5 | 16 days | ~50% cyst reduction | [2] |
ED50: Half-maximal effective dose required to achieve 50% of the maximum effect (survival).
Experimental Protocols & Workflows
Protocol: Evaluating Efficacy Against Latent Murine Toxoplasmosis (Brain Cysts)
This protocol is adapted from studies demonstrating the efficacy of ELQs against chronic T. gondii infection.[2]
Caption: Experimental Workflow for Testing ELQ Efficacy on Brain Cysts.
Methodology Details:
-
Animal Model: 4- to 5-week-old female CF-1 mice are commonly used.[2]
-
Infection: Mice are infected intraperitoneally (i.p.) with cysts from a chronic-infection-forming strain, such as the ME49 strain of T. gondii.[2]
-
Establishment of Latent Infection: Following infection, the parasites are allowed to disseminate and form tissue cysts. A period of at least 5 weeks is allowed to pass to ensure a well-established chronic infection in the brain.[2]
-
Drug Treatment:
-
Post-Treatment Washout Period: After the final dose, a washout period of two weeks is observed to ensure the measured effect is on cyst viability and not just temporary suppression.[2]
-
Quantification of Brain Cysts:
-
Mice are euthanized, and brains are harvested.
-
Each brain is homogenized in a set volume of buffered saline (e.g., 1 ml).[9]
-
A small, fixed volume of the brain homogenate (e.g., 10 µl) is loaded onto a slide or hemocytometer.[9]
-
The total number of cysts is counted under a microscope, and the total cyst burden per brain is calculated.[2][9] The mean number of cysts per group is then compared to determine the percentage reduction.
-
References
- 1. actascientific.com [actascientific.com]
- 2. This compound-like quinolones are highly efficacious against acute and latent experimental toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-like quinolones are highly efficacious against acute and latent experimental toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted Structure-Activity Analysis of this compound-like Quinolones Reveals Potent Qi and Qo Site Inhibitors of Toxoplasma gondii and Plasmodium falciparum Cytochrome bc1 and Identifies ELQ-400 as a Remarkably Effective Compound against Acute Experimental Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Host Cell Preference of Toxoplasma gondii Cysts in Murine Brain: A Confocal Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. puj.journals.ekb.eg [puj.journals.ekb.eg]
Technical Support Center: Chemical Synthesis of Deuterated Endochin-like Quinolones (ELQs)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of deuterated Endochin-like quinolones (ELQs).
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of deuterated ELQs, particularly when using the deuterated acetic acid (CH₃COOD) method.
Issue 1: Low Deuterium (B1214612) Incorporation (<95%)
Question: My ¹H-NMR analysis indicates that the deuterium incorporation at the 2-methyl group of my ELQ is below the desired >95%. How can I improve the deuteration efficiency?
Answer: Low deuterium incorporation is a common challenge that can often be resolved by optimizing the reaction conditions. Here are several troubleshooting steps:
-
Increase Reaction Time: Some ELQ derivatives, particularly N-oxides like ELQ-467, exhibit slower deuteration kinetics.[1] For these compounds, extending the reaction time is crucial. For instance, achieving >95% incorporation for ELQ-467 may require heating at 80°C for up to 8 hours or more, whereas the prodrug ELQ-331 can reach high incorporation in as little as 30 minutes.[1]
-
Repeat the Deuteration Cycle: To drive the equilibrium towards the deuterated product, it is often necessary to perform multiple deuteration cycles.[1][2] After the initial reaction period, remove the CH₃COOD under reduced pressure and add a fresh portion of the deuterated acid. Repeating this process two to three times can significantly increase the final deuterium incorporation percentage.[1]
-
Ensure Anhydrous Conditions: The presence of residual water or protic solvents can compete with the deuterium exchange process. Ensure that all glassware is thoroughly dried and that the starting material is free of moisture.[3]
-
Check the Purity of Deuterated Acetic Acid: The isotopic purity of your CH₃COOD is critical. Using a reagent with lower than specified deuterium content will directly impact the maximum achievable incorporation.
-
Consider the Substrate: The structure of the ELQ precursor can influence the reaction rate. Alkoxycarbonate prodrugs like ELQ-331 and ELQ-422 undergo faster deuteration than their corresponding 4(1H)-quinolone counterparts (ELQ-300 and ELQ-316) or N-oxides.[1] If feasible, performing the deuteration on the prodrug and then hydrolyzing it to the active quinolone can be a more efficient strategy.[1]
Issue 2: Presence of Impurities in the Final Product
Question: After the work-up, my final deuterated ELQ product shows significant impurities upon analysis by HPLC or NMR. What are the likely sources of these impurities and how can I minimize them?
Answer: Impurities can arise from side reactions, incomplete reactions, or degradation of the starting material or product. Consider the following:
-
Purity of Starting Material: Impurities in the initial non-deuterated ELQ can carry through the synthesis and complicate purification.[4] Ensure the starting material is of high purity before beginning the deuteration process.
-
Reaction Temperature: While the deuteration is typically conducted at 80°C, excessively high temperatures or prolonged heating can lead to degradation, especially for sensitive functional groups, resulting in tar-like substances.[4] Monitor the reaction by TLC to avoid unnecessary heating.
-
Work-up Procedure: The work-up is critical for removing the deuterated acetic acid and any byproducts. Ensure thorough washing of the precipitated product with water and acetone (B3395972) to remove residual acid and other soluble impurities.[1]
-
Purification Method: If impurities persist, recrystallization is often an effective method for purifying solid deuterated compounds.[5] If the impurities have similar solubility profiles, column chromatography may be necessary.[3] However, be mindful of the potential for isotopic scrambling with certain stationary phases or solvent systems.[3]
Issue 3: Isotopic Scrambling or Back-Exchange
Question: I am concerned about the stability of the deuterium label during purification and storage. How can I prevent isotopic scrambling or back-exchange?
Answer: Isotopic scrambling, the migration of deuterium to unintended positions, or back-exchange with hydrogen, can compromise the isotopic purity of your final product.[3]
-
Purification Conditions: During purification, avoid acidic or basic conditions if your deuterated compound has labile deuterium atoms.[3] For ELQs deuterated at the 2-methyl position, the label is sensitive to acidic conditions but stable under neutral and basic conditions.[1] When performing chromatography, consider using a neutral solvent system.
-
Solvent Choice: Use aprotic solvents for purification whenever possible to minimize the risk of H/D exchange.[3] If a protic solvent must be used, ensure it is anhydrous.
-
Storage: Deuterated ELQs have been found to be chemically stable with no loss of deuterium content when stored as a solid in closed vials at ambient conditions for over a year.[1] For long-term storage, it is advisable to keep the compound in a desiccator to protect it from atmospheric moisture.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for deuterating this compound-like quinolones?
A1: A facile and scalable method involves heating the ELQ precursor with deuterated acetic acid (CH₃COOD), which serves as both the solvent and the deuterium source.[1][6][7] This method has been shown to achieve high levels of deuterium incorporation (>95%) at the 2-methyl group of various ELQ compounds.[1]
Q2: Which analytical techniques are essential for characterizing the final deuterated ELQ product?
A2: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is crucial.[3][8]
-
¹H-NMR: This technique is used to determine the percentage of deuterium incorporation by comparing the integral of the residual proton signal at the deuteration site to a stable, non-exchangeable proton signal elsewhere in the molecule.[1][2]
-
High-Resolution Mass Spectrometry (HR-MS): HR-MS confirms the mass shift corresponding to the incorporated deuterium atoms and can be used to analyze the distribution of isotopologues (D₀, D₁, D₂, D₃, etc.).[3]
Q3: Can the presence of deuterium affect the chromatographic behavior of the ELQ during purification?
A3: Yes, although the effect is often subtle. The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond, which can lead to minor differences in polarity. This kinetic isotope effect can sometimes result in slightly different retention times during chromatography, but it is not typically sufficient to separate deuterated and non-deuterated isotopologues in standard purification setups.[3]
Q4: Is it necessary to use perdeuterated acetic acid (CD₃COOD) for the deuteration reaction?
A4: No, it is not necessary. Readily available CH₃COOD is effective for this reaction, making the process more cost-effective.[1]
Q5: How can I prepare CH₃COOD?
A5: CH₃COOD can be readily prepared by the reaction of acetic anhydride (B1165640) with deuterium oxide (D₂O).
Data Presentation
Table 1: Summary of Deuteration Conditions and Outcomes for Selected ELQ Compounds
| Compound | Deuterated Analog | Deuterium Incorporation (%) | Chemical Yield (%) | Reaction Conditions | Reference |
| ELQ-422 | D₃-ELQ-422 | 97 | 95 | 80°C, 30 min (repeated 4x) | [1] |
| ELQ-467 | D₃-ELQ-467 | 98 | 74 | 80°C, 8 h (repeated 3x) | [1] |
| ELQ-300 (from D₃-ELQ-331) | D₃-ELQ-300 | 95 | 95 | Hydrolysis of D₃-ELQ-331 | [1] |
| ELQ-316 (from D₃-ELQ-422) | D₃-ELQ-316 | 95 | 90 | Hydrolysis of D₃-ELQ-422 | [1] |
Experimental Protocols
General Procedure for Deuteration of ELQ Alkoxycarbonate Prodrugs (e.g., ELQ-422)
-
Reaction Setup: Combine the non-deuterated ELQ precursor (1.0 mmol) and deuterated acetic acid (CH₃COOD, ~3 mL, 52 mmol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[2]
-
Heating: Heat the mixture to 80°C with stirring.[2] The reaction time will vary depending on the substrate (e.g., 30 minutes for ELQ-422).[1] Monitor the reaction progress by taking small aliquots for ¹H-NMR analysis.
-
Solvent Removal: After the initial reaction period, cool the mixture to room temperature and remove the deuterated acetic acid under reduced pressure.[2]
-
Repeat Cycles: To achieve high levels of deuterium incorporation, repeat steps 1-3 by adding fresh deuterated acetic acid to the reaction flask. The number of cycles (typically 3-4) will depend on the desired level of incorporation.[1]
-
Work-up: After the final cycle, quench the reaction by carefully adding water. The deuterated product should precipitate. Collect the solid by vacuum filtration and wash thoroughly with water and then acetone to remove any remaining acid and impurities.[2]
-
Drying: Dry the final deuterated product under high vacuum to a constant weight.[2]
General Procedure for Hydrolysis of Deuterated ELQ Prodrugs (e.g., D₃-ELQ-331 to D₃-ELQ-300)
-
Reaction Setup: Dissolve the deuterated ELQ prodrug (0.5 mmol) in a mixture of methanol (B129727) (8 mL) and 10% aqueous NaOH (2 mL).[1]
-
Heating: Heat the stirred solution to 60°C for 2 hours. Monitor the hydrolysis by TLC or HPLC until the starting material is completely consumed.[1]
-
Isolation: Concentrate the mixture in vacuo to remove the methanol. Add water to the residue to precipitate the product.[1]
-
Purification: Collect the solid by vacuum filtration. Wash the solid sequentially with water and acetone. Air dry the purified product.[1]
Mandatory Visualization
Caption: General workflow for the synthesis of deuterated this compound-like quinolones.
References
- 1. Synthesis of Deuterated this compound-Like Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 7. Synthesis of Deuterated this compound-Like Quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
Technical Support Center: Improving the Therapeutic Index of Endochin Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals working with Endochin (B1671275) and its derivatives (this compound-like quinolones or ELQs). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the therapeutic index of these compounds.
Frequently Asked Questions (FAQs)
Compound & Activity-Related Issues
Q1: My this compound derivative shows high in vitro potency against the parasite but fails in in vivo animal models. What are the likely causes?
This is a common issue historically observed with the parent compound, this compound.[1][2] The primary reasons are typically:
-
Poor Metabolic Stability: The compound is likely being rapidly metabolized by liver enzymes (cytochrome P450s). This compound itself is known to be unstable in the presence of murine, rat, and human microsomes.[3][4]
-
Low Oral Bioavailability: The compound may have poor aqueous solubility, preventing it from being effectively absorbed into the bloodstream after oral administration.[1][5] This was a major hurdle that blocked the advancement of this compound for over 60 years.[1]
-
High Crystallinity: Highly crystalline compounds can have limited absorption, which can prevent the determination of an in vivo therapeutic index. This was an issue for the promising derivative ELQ-300.[6]
Q2: How can I improve the metabolic stability of my this compound derivative?
Improving metabolic stability often requires chemical modification of the core structure. Consider the following strategies that have proven effective for ELQs:
-
Structural Modification: Introduce modifications at key positions on the quinolone ring. For example, replacing the methoxy (B1213986) group at C-7 and inserting fluorine at C-5 led to ELQ-121, which has enhanced metabolic stability compared to this compound.[2]
-
Side Chain Modification: Replacing the n-heptyl chain at the C-3 position with a diaryl ether or a biphenyl (B1667301) group has been shown to produce metabolically stable compounds like ELQ-300 and ELQ-596.[2][6]
Q3: What strategies can enhance the solubility and bioavailability of a promising but poorly soluble ELQ derivative?
-
Prodrug Approach: This is a highly effective strategy. A prodrug is a modified version of the active compound that is designed to improve properties like solubility and is metabolically cleaved in vivo to release the active drug. For ELQ-121, a polyethylene (B3416737) glycol (PEG) carbonate ester prodrug (ELQ-125) was synthesized, which showed improved water solubility and successful oral efficacy in a murine malaria model.[1] Similarly, the prodrug ELQ-331 was developed for ELQ-300 to overcome absorption issues.[6]
-
Formulation Strategies: While less specific to ELQs in the literature, general pharmaceutical techniques for poorly soluble drugs can be applied. These include particle size reduction (milling), use of co-solvents, and creating lipid-based formulations or amorphous solid dispersions.[7][8]
Assay & Protocol-Related Issues
Q4: My in vitro cytotoxicity results (TD50) are inconsistent across experiments. What should I check?
-
Cell Line Health: Ensure the host cell lines (e.g., HFF, HepG2, HeLa) are healthy, within a low passage number, and free from contamination.[9][10]
-
Compound Solubility in Media: Your compound may be precipitating in the culture medium. Visually inspect the wells after adding the compound. Consider using a small, controlled amount of a co-solvent like DMSO, and always include a vehicle control in your experiment.[11]
-
Assay Method: Ensure consistent incubation times and proper handling for your chosen viability assay (e.g., MTT, Neutral Red, CellTiter-Glo). For MTT assays, formazan (B1609692) crystals must be fully dissolved before reading the absorbance.[10]
-
Final DMSO Concentration: The final concentration of DMSO in the wells should be non-toxic to the cells, typically not exceeding 1%.[10]
Q5: I am seeing a discrepancy between different anti-parasitic activity assays (e.g., SYBR Green vs. LDH assay). Why might this happen?
Different assays measure different biological endpoints.
-
SYBR Green I Assay: This method measures the proliferation of the parasite by quantifying nucleic acid content.[1]
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the activity of a parasite-specific enzyme. Discrepancies can arise if a compound affects one pathway more than another or if there are differences in the timing of parasite death versus inhibition of replication. It is good practice to confirm hits with a secondary, mechanistically different assay.
Q6: How do I test if my compound is targeting the cytochrome bc1 complex?
The most direct method is a biochemical assay measuring the inhibition of cytochrome c reduction.[5] This assay spectrophotometrically measures the rate of cytochrome c reduction by the isolated parasite cytochrome bc1 complex in the presence and absence of your inhibitor.[5] A potent ELQ derivative should inhibit this process at low nanomolar concentrations.[5]
Troubleshooting Experimental Workflows
Improving the therapeutic index of an this compound derivative is an iterative process. The following workflow outlines the key steps and potential troubleshooting points.
Data on Promising this compound Derivatives
The following tables summarize key quantitative data for select this compound-like Quinolones (ELQs) to facilitate comparison.
Table 1: In Vitro Activity and Therapeutic Index of Selected ELQs against Toxoplasma gondii
| Compound | IC50 vs T. gondii (nM) | TD50 vs HFF Cells (µM) | In Vitro Therapeutic Index (TI) | Reference |
| This compound | >50,000 | >50 | >1 | [5] |
| ELQ-271 | 0.1 | 9.3 | 93,490 | [5] |
| ELQ-316 | 0.007 | >50 | >7,100,000 | [5] |
| Atovaquone | 138 | 37.8 | 274 | [5] |
| HFF: Human Foreskin Fibroblasts. The therapeutic index is calculated as (TD50 / IC50). |
Table 2: In Vitro Activity of Selected ELQs against Plasmodium falciparum and Babesia duncani
| Compound | Target Organism | IC50 (nM) | Reference |
| This compound | P. falciparum (D6 & Dd2 strains) | 4 | [2] |
| ELQ-121 | P. falciparum (D6 & Dd2 strains) | 0.1 | [2] |
| ELQ-300 | P. falciparum (W2 strain) | 1.8 | [2] |
| ELQ-596 | B. duncani | 28 | [9] |
| ELQ-650 | B. duncani | 22 | [9] |
Key Experimental Protocols
1. In Vitro Anti-parasitic Activity (SYBR Green I Method)
This protocol is adapted from methods used for assessing P. falciparum growth.[1]
-
Objective: To determine the 50% inhibitory concentration (IC50) of a compound against parasite proliferation.
-
Methodology:
-
Prepare a 96-well microtiter plate with 2-fold serial dilutions of the test compounds.
-
Add parasite-infected red blood cells (e.g., P. falciparum culture) to each well at a defined parasitemia and hematocrit.
-
Incubate the plate for 72 hours under appropriate conditions (e.g., 37°C, 5% CO2, 5% O2).
-
After incubation, lyse the red blood cells by freezing the plate at -80°C.
-
Add SYBR Green I lysis buffer to each well. SYBR Green I dye binds to DNA, and its fluorescence is proportional to the amount of parasitic DNA.
-
Incubate in the dark for 1 hour.
-
Read fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting to a sigmoidal dose-response curve.
-
2. In Vitro Cytotoxicity Assay (MTT Method)
This protocol assesses the effect of a compound on the viability of a mammalian host cell line.[10]
-
Objective: To determine the 50% toxic dose (TD50) of a compound against a host cell line.
-
Methodology:
-
Seed a 96-well plate with a human cell line (e.g., Human Foreskin Fibroblasts, HepG2) and allow cells to adhere overnight.
-
Add serial dilutions of the test compounds to the wells. Include a "cells only" control and a "vehicle" control (if using a solvent like DMSO).
-
Incubate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Carefully remove the supernatant and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate TD50 values by plotting cell viability against the log of the drug concentration.
-
3. Metabolic Stability Assay (Liver Microsome Method)
This assay evaluates how quickly a compound is metabolized by liver enzymes.[1]
-
Objective: To assess the in vitro metabolic stability of a compound.
-
Methodology:
-
Incubate the test compound (at 1-10 µM) with hepatic microsomal fractions (e.g., from mouse, rat, or human) in a buffer solution.
-
Initiate the metabolic reaction by adding an NADPH-regenerating system.
-
Take aliquots at various time points (e.g., 0, 10, 20, 40 minutes).
-
Terminate the reaction in each aliquot by adding ice-cold methanol (B129727) to precipitate the proteins.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of the parent compound remaining at each time point.
-
Calculate the compound's half-life (t1/2) and intrinsic clearance rate. A short half-life indicates poor metabolic stability.
-
Signaling Pathway: Mechanism of Action
This compound and its derivatives act by inhibiting the cytochrome bc1 complex (also known as Complex III) in the parasite's mitochondrial electron transport chain. This disrupts ATP production, a process essential for parasite survival.
References
- 1. Optimization of this compound-like quinolones for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in the development of anti-malarial quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of this compound-like quinolones for antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Activities of this compound-Like Quinolones Against in vitro Cultured Besnoitia besnoiti Tachyzoites [frontiersin.org]
- 5. This compound-like quinolones are highly efficacious against acute and latent experimental toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Position Biaryl this compound-like Quinolones with Enhanced Antimalarial Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. researchgate.net [researchgate.net]
- 9. Effectiveness of Two New this compound-Like Quinolones, ELQ-596 and ELQ-650, in Experimental Mouse Models of Human Babesiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. benchchem.com [benchchem.com]
refinement of Endochin delivery systems for enhanced efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use and refinement of Endochin and its analogs (this compound-like quinolones or ELQs). Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to enhance the efficacy of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the experimental use of this compound and its analogs.
| Question | Answer & Troubleshooting Steps |
| 1. My this compound/ELQ compound precipitated out of solution after I diluted my DMSO stock in an aqueous buffer (e.g., PBS or cell culture medium). What should I do? | This is a common problem due to the poor aqueous solubility of many quinolones.[1][2][3] Troubleshooting: 1. Reduce Final Concentration: The simplest solution is to lower the final concentration of your compound in the aqueous medium. 2. Optimize Solvent Concentration: Ensure the final DMSO concentration in your assay is as low as possible (ideally <0.5%) to minimize solvent effects on your biological system. 3. Use a Prodrug: If available, consider using a more soluble prodrug formulation, such as an alkoxycarbonate ester (e.g., ELQ-331), which is designed to improve solubility and is converted to the active compound in vivo.[2][4] 4. Formulation for In Vivo Studies: For animal studies, a common formulation to improve solubility is a mixture of PEG-400, or a combination of DMSO, PEG300, and Tween-80 in saline.[4] |
| 2. I am observing high background fluorescence in my SYBR Green I-based antimalarial assay. What are the potential causes and solutions? | High background fluorescence can obscure the signal from parasite DNA, leading to inaccurate IC50 values.[5] Potential Causes & Solutions: 1. Excess Template DNA: The presence of DNA from white blood cells in the sample is a common cause. Ensure that the buffy coat is thoroughly removed during red blood cell preparation.[6] 2. High Starting Parasitemia: While a higher parasitemia can increase the signal, an excessively high starting density can also contribute to background. A starting parasitemia of 0.2% to 0.5% is often recommended. 3. SYBR Green I Concentration: Ensure the SYBR Green I dye is diluted to the optimal concentration as specified in the protocol. Too high a concentration can lead to non-specific binding and high background. 4. Incomplete Lysis: Incomplete lysis of red blood cells can interfere with fluorescence reading. Ensure the lysis buffer is correctly prepared and the incubation time is sufficient. |
| 3. The IC50 values for my this compound analog are highly variable between experiments. What are the likely sources of this variability? | Inconsistent IC50 values are a common challenge in in vitro drug susceptibility testing.[6] Potential Causes & Solutions: 1. Parasite Synchronization: Ensure a tight synchronization of your P. falciparum culture to the ring stage before setting up the assay. Different life cycle stages can have varying sensitivities to drugs. 2. Hematocrit and Parasitemia: Maintain a consistent hematocrit and starting parasitemia across all wells and experiments. Variations can affect parasite growth rates and, consequently, apparent drug efficacy. 3. Drug Dilution Series: Prepare fresh serial dilutions of your compound for each experiment. Quinolones can adsorb to plastics, so thorough mixing is crucial. Verify the concentration of your stock solution periodically. 4. Incubation Time: A 72-hour incubation is standard for many antimalarials, but for slow-acting drugs, a longer incubation (e.g., 96 hours) may be necessary to see the full effect. |
| 4. My compound appears to be rapidly degraded in my microsomal stability assay, even at the zero time point. What could be the issue? | Rapid disappearance of the test compound can be due to either very fast metabolism or non-enzymatic degradation. Troubleshooting: 1. Control for Non-Enzymatic Degradation: Run a parallel incubation without the NADPH regenerating system. If the compound still disappears, it indicates chemical instability in the assay buffer rather than metabolic degradation. 2. Shorter Incubation Times: If the degradation is NADPH-dependent, use shorter incubation time points (e.g., 0, 1, 2, 5, 10, and 15 minutes) to accurately determine the metabolic rate. 3. Lower Microsomal Protein Concentration: Reducing the concentration of liver microsomes can slow down the rate of metabolism, allowing for more accurate measurement of highly metabolized compounds. |
| 5. I am not observing any metabolism of my this compound analog in the microsomal stability assay, but my positive control is also stable. What went wrong? | If the positive control (a compound with a known metabolic profile) is not metabolized, it indicates a problem with the assay system itself. Troubleshooting: 1. Cofactor Activity: The NADPH regenerating system is crucial for the activity of cytochrome P450 enzymes. Prepare the NADPH solution fresh for each experiment and keep it on ice. 2. Microsome Viability: Ensure that the liver microsomes have been stored correctly at -80°C and have not been subjected to multiple freeze-thaw cycles, which can denature the enzymes. Use a new batch of microsomes if their activity is questionable. 3. Reagent Contamination: Check all buffers and reagents for potential contaminants that could inhibit enzyme activity. |
Quantitative Data on this compound and Analogs
The following tables summarize key quantitative data for this compound and several of its more potent analogs, facilitating comparison of their biological activities.
Table 1: In Vitro Efficacy (IC50) of Selected this compound-like Quinolones (ELQs)
| Compound | P. falciparum (Dd2, multidrug-resistant) IC50 (nM) | Toxoplasma gondii IC50 (nM) | Babesia bovis IC50 (nM) | Babesia bigemina IC50 (nM) |
| This compound | ~3-4 | 0.003[7] | - | - |
| ELQ-271 | - | 0.1[7] | - | - |
| ELQ-300 | ~4.5-28.2 | - | 0.07[8] | 0.37[8] |
| ELQ-316 | - | 0.007[7] | 0.07[8] | 0.002[8] |
Table 2: Cytotoxicity and Metabolic Stability of Selected ELQs
| Compound | Cytotoxicity (TD50) on Human Foreskin Fibroblasts (nM) | In Vitro Metabolic Half-Life (T1/2) in Human Liver Microsomes |
| This compound | >50,000[7] | - |
| ELQ-271 | 9,349[7] | Stable (no measurable degradation)[7] |
| ELQ-300 | - | - |
| ELQ-316 | >50,000[7] | Stable (no measurable degradation)[7] |
| ELQ-331 (Prodrug of ELQ-300) | - | T1/2 determined by conversion to ELQ-300[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Antimalarial Drug Susceptibility Assay using SYBR Green I
This protocol is adapted from standard procedures for determining the 50% inhibitory concentration (IC50) of antimalarial compounds against Plasmodium falciparum.
Materials:
-
Complete culture medium (RPMI-1640 with L-glutamine, supplemented with HEPES, hypoxanthine, gentamicin, and Albumax II or human serum)
-
Synchronized ring-stage P. falciparum culture
-
Washed, uninfected human red blood cells (RBCs)
-
Test compounds (dissolved in DMSO)
-
96-well flat-bottom microplates
-
SYBR Green I lysis buffer (Tris, EDTA, saponin, Triton X-100, and SYBR Green I dye)
-
Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)
Procedure:
-
Prepare Drug Plates: Serially dilute the test compounds in complete culture medium directly in the 96-well plates. Include drug-free wells for positive control (parasite growth) and wells with uninfected RBCs for background fluorescence.
-
Prepare Parasite Suspension: Adjust the synchronized ring-stage parasite culture with complete medium and uninfected RBCs to a final parasitemia of 0.5% and a 2% hematocrit.
-
Incubation: Add the parasite suspension to each well of the drug-dosed plate. Incubate the plates for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.[6]
-
Lysis and Staining: After incubation, lyse the RBCs by adding SYBR Green I lysis buffer to each well.
-
Fluorescence Reading: Incubate the plates in the dark at room temperature for 1-2 hours. Read the fluorescence using a plate reader at the appropriate wavelengths.
-
Data Analysis: Subtract the background fluorescence from all wells. Plot the fluorescence intensity against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.
Materials:
-
Pooled human liver microsomes
-
Phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound (dissolved in DMSO)
-
Positive control compound (e.g., a known CYP substrate like midazolam or testosterone)
-
Ice-cold stop solution (e.g., acetonitrile (B52724) or methanol (B129727) with an internal standard)
-
96-well plate
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL final concentration) in phosphate buffer.
-
Pre-incubation: Add the test compound to the reaction mixture and pre-incubate at 37°C for 5-10 minutes with shaking.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding an equal volume of ice-cold stop solution. The "0-minute" sample is taken immediately after adding the NADPH system.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated microsomal proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is used to calculate the half-life (t½) of the compound.
Visualizations: Pathways and Workflows
Signaling Pathway: Inhibition of the Cytochrome bc1 Complex and Downstream Effects
This compound and its analogs target the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain. This inhibition disrupts the Q-cycle, a process that couples electron transfer from ubiquinol (B23937) to cytochrome c with the pumping of protons across the inner mitochondrial membrane. The disruption of this cycle leads to a collapse of the mitochondrial membrane potential and, crucially, inhibits the regeneration of ubiquinone. This, in turn, blocks the function of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway that requires ubiquinone as an electron acceptor. The ultimate result is pyrimidine starvation, which prevents the synthesis of DNA and RNA, leading to parasite death.[9][10][11]
Experimental Workflow: Antimalarial Drug Discovery Cascade
The development of new antimalarial drugs like the this compound analogs follows a structured workflow, from initial screening to preclinical development. This diagram outlines the key stages of this process.[1][2][12]
Logical Relationship: Troubleshooting SYBR Green I Assay
This diagram illustrates a logical workflow for troubleshooting common issues in the SYBR Green I antimalarial assay.
References
- 1. ELQ-300 Prodrugs for Enhanced Delivery and Single-Dose Cure of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkoxycarbonate Ester Prodrugs of Preclinical Drug Candidate ELQ-300 for Prophylaxis and Treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Deuterated this compound-Like Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkoxycarbonate Ester Prodrugs of Preclinical Drug Candidate ELQ-300 for Prophylaxis and Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound-like quinolones are highly efficacious against acute and latent experimental toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-like quinolone-300 and ELQ-316 inhibit Babesia bovis, B. bigemina, B. caballi and Theileria equi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 3-Position Biaryl this compound-like Quinolones with Enhanced Antimalarial Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Q Cycle of Cytochrome bc Complexes: a Structure Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Endochin-like Quinolones vs. Atovaquone: A Comparative Efficacy Analysis Against Toxoplasmosis
For Immediate Release
A comprehensive review of experimental data reveals that endochin-like quinolones (ELQs) demonstrate significantly higher potency against Toxoplasma gondii, the parasite responsible for toxoplasmosis, compared to the clinically used drug atovaquone (B601224). This guide provides a detailed comparison of their efficacy, mechanism of action, and the experimental protocols used in their evaluation, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the Parasite's Powerhouse
Both atovaquone and the this compound-like quinolone family of compounds target the cytochrome bc₁ complex (also known as Complex III) within the mitochondrial electron transport chain of Toxoplasma gondii.[1][2][3] This complex is vital for the parasite's cellular respiration and ATP synthesis.[4] Inhibition of this pathway effectively halts the parasite's energy production, leading to its death.[1][4]
While both drugs target the same enzyme complex, they bind to different sites. Atovaquone is a well-described inhibitor of the ubiquinol (B23937) oxidation (Qo) site.[1][3] In contrast, This compound (B1671275) and its more advanced derivatives, such as ELQ-271 and ELQ-316, primarily act as inhibitors of the quinone reduction (Qi) site.[3][5][6][7] This difference in binding sites is a crucial aspect of their molecular pharmacology and may influence the development of resistance.
Comparative Efficacy: In Vitro Data
In vitro studies highlight the superior potency of ELQs. The lead compounds ELQ-271 and ELQ-316 inhibit T. gondii growth at sub-nanomolar concentrations, orders of magnitude lower than atovaquone.
| Compound | IC₅₀ (nM) | Target Site | Reference |
| ELQ-316 | 0.007 | Cytochrome bc₁ (Qi site) | [5][6] |
| ELQ-271 | 0.1 | Cytochrome bc₁ (Qi site) | [5][6] |
| This compound | 8.0 | Cytochrome bc₁ (Qi site) | [5][7] |
| Atovaquone | 138 | Cytochrome bc₁ (Qo site) | [5] |
| Table 1: In Vitro Growth Inhibition of T. gondii (2F Strain) |
Comparative Efficacy: In Vivo Data (Murine Models)
The enhanced potency of ELQs translates to superior efficacy in murine models of both acute and latent toxoplasmosis. The effective dose (ED₅₀) required to control acute infection is significantly lower for the ELQ compounds. Furthermore, in models of chronic infection, ELQs demonstrate a more profound reduction in the burden of parasitic cysts in the brain.
Acute Toxoplasmosis
| Compound | ED₅₀ (mg/kg, oral) | Reference |
|---|---|---|
| ELQ-316 | 0.08 | [5][6] |
| ELQ-271 | 0.14 | [5][6] |
Table 2: Efficacy Against Acute T. gondii Infection in Mice
Latent Toxoplasmosis (Brain Cyst Reduction)
| Compound | Dose (mg/kg) | Treatment Duration | Cyst Burden Reduction | Reference |
|---|---|---|---|---|
| ELQ-271 / ELQ-316 | Low Doses | 16 days | 76% - 88% | [5][6] |
| Atovaquone | 5 mg/kg | 16 days | Lower than ELQs* | [5] |
*In a direct comparison study, the number of brain cysts was significantly lower in the ELQ-treated groups than in the atovaquone group (P < 0.0001).[5][7]
Experimental Protocols
The following methodologies are standard for evaluating the anti-toxoplasmosis efficacy of candidate compounds.
In Vitro Growth Inhibition Assay
This assay quantifies the ability of a compound to inhibit the proliferation of T. gondii tachyzoites within a host cell monolayer.
-
Cell Culture : Human foreskin fibroblasts (HFFs) are cultured to confluence in 96-well microtiter plates.
-
Parasite Infection : HFF monolayers are infected with a reporter strain of T. gondii (e.g., 2F strain expressing β-galactosidase).
-
Drug Application : A serial dilution of the test compounds (e.g., ELQs, atovaquone) is added to the infected cells.
-
Incubation : Plates are incubated for a set period (e.g., 72 hours) to allow for parasite replication in control wells.
-
Quantification : Parasite growth is measured by quantifying the activity of the reporter enzyme (β-galactosidase) using a colorimetric substrate (e.g., chlorophenol red-β-D-galactopyranoside).
-
Data Analysis : The absorbance is read spectrophotometrically, and the IC₅₀ value (the concentration of the drug that inhibits parasite growth by 50%) is calculated by fitting the data to a dose-response curve.
In Vivo Murine Model of Acute Toxoplasmosis
This model assesses a drug's ability to control a rapidly lethal parasite infection.
-
Infection : Mice (e.g., Swiss-Webster) are infected intraperitoneally with a lethal dose of tachyzoites from a virulent T. gondii strain (e.g., RH strain).
-
Treatment : Treatment with the test compound (administered orally or via another relevant route) begins shortly after infection (e.g., 24 hours post-infection) and continues for a specified duration (e.g., 8-10 days).
-
Monitoring : Mice are monitored for survival.
-
Data Analysis : The ED₅₀ (the dose required to protect 50% of the animals from death) is calculated.
In Vivo Murine Model of Latent Toxoplasmosis
This model evaluates a drug's efficacy against the chronic, encysted stage of the parasite.
-
Infection : Mice are infected with a cystogenic T. gondii strain (e.g., ME49 strain).
-
Cyst Development : The infection is allowed to progress to the chronic phase, typically over several weeks (e.g., 5 weeks), allowing for the formation of brain cysts.
-
Treatment : Mice are treated with the test compound daily for an extended period (e.g., 16 days).
-
Evaluation : Two weeks after the final treatment dose, mice are euthanized, and their brains are harvested.
-
Quantification : The number of T. gondii cysts per brain is counted microscopically.
-
Data Analysis : The mean cyst burden in treated groups is compared to that of a vehicle-treated control group to determine the percentage reduction.
Conclusion
The experimental evidence strongly indicates that this compound-like quinolones, specifically compounds ELQ-271 and ELQ-316, are substantially more potent anti-toxoplasmosis agents than atovaquone.[5] Their activity at the Qi site of the cytochrome bc₁ complex results in superior in vitro and in vivo efficacy, including a marked ability to reduce the parasite cyst burden in chronic infections. These findings position ELQs as a highly promising class of compounds for the development of next-generation therapies for toxoplasmosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Antiparasitic Agent Atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promising Drug Targets and Compounds with Anti-Toxoplasma gondii Activity [mdpi.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound-like quinolones are highly efficacious against acute and latent experimental toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-like quinolones are highly efficacious against acute and latent experimental toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Inhibition of Cytochrome c Reduction: Endochin and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Endochin and other notable inhibitors targeting the reduction of cytochrome c, a critical process in the mitochondrial electron transport chain. The data and protocols presented herein are intended to assist researchers in the selection and validation of inhibitors for studies in cellular metabolism, parasitology, and drug discovery.
Introduction to Cytochrome c Reduction
Cytochrome c is a small heme protein that functions as an essential electron carrier in the mitochondrial electron transport chain. Its reduction, primarily mediated by the cytochrome bc1 complex (Complex III), is a pivotal step in oxidative phosphorylation. The cytochrome bc1 complex catalyzes the transfer of electrons from ubiquinol (B23937) to cytochrome c.[1] Inhibition of this process disrupts the electron transport chain, leading to decreased ATP synthesis and the generation of reactive oxygen species. This makes the cytochrome bc1 complex a key target for various antimicrobial and anticancer agents.[2][3]
This compound and its analogs, belonging to the 4(1H)-quinolone class, are known inhibitors of the cytochrome bc1 complex.[4] This guide compares the inhibitory effects of this compound and its derivatives with other well-characterized inhibitors: Atovaquone (B601224), Myxothiazol, and Antimycin A.
Comparative Inhibitory Potency
The following table summarizes the 50% inhibitory concentrations (IC50) of various compounds against the cytochrome bc1 complex from different organisms. It is important to note that IC50 values can vary depending on the specific assay conditions, the organism from which the enzyme is derived, and the purity of the compounds and enzyme preparations.
| Inhibitor | Target Organism/Enzyme | IC50 | Reference(s) |
| This compound-like Quinolones (ELQs) | Plasmodium falciparum | Varies by analog | [4] |
| Atovaquone | Plasmodium berghei (sensitive clones) | 0.132 - 0.465 nM | [5] |
| Plasmodium berghei (resistant clones) | 1.5 - 40 nM | [5] | |
| Plasmodium falciparum | ~3.4 nM | [6] | |
| Myxothiazol | Beef heart mitochondria | 0.58 mol/mol cytochrome b | [7] |
| Submitochondrial particles (NADH oxidation) | 0.45 mol/mol cytochrome b | [7] | |
| Antimycin A | Porcine bc1 complex | Kᵢ = 0.033 ± 0.00027 nM | [8] |
| Yeast bc1 complex | Stoichiometric binding | [9] | |
| Bovine bc1 complex | Stoichiometric binding | [9] | |
| Paracoccus denitrificans bc1 complex | Stoichiometric binding | [9] |
Experimental Protocols
Assay for Ubiquinol-Cytochrome c Reductase (Complex III) Activity
This protocol describes a spectrophotometric method to measure the activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c. This assay can be adapted to determine the IC50 values of various inhibitors.
Materials:
-
Isolated mitochondria or purified cytochrome bc1 complex
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.4), 1 mM EDTA
-
Cytochrome c (from bovine or horse heart)
-
Decylubiquinol (DBH2) as the substrate
-
Inhibitors (this compound, Atovaquone, Myxothiazol, Antimycin A) dissolved in an appropriate solvent (e.g., DMSO)
-
Spectrophotometer capable of measuring absorbance at 550 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of cytochrome c (e.g., 10 mg/mL in Assay Buffer).
-
Prepare a stock solution of decylubiquinol. Due to its hydrophobicity, it should be dissolved in a small amount of ethanol (B145695) or DMSO and then diluted in the assay buffer.
-
Prepare serial dilutions of the inhibitor stock solutions.
-
-
Assay Setup:
-
In a cuvette, add the Assay Buffer to a final volume of 1 mL.
-
Add a specific concentration of the inhibitor (or solvent control).
-
Add the isolated mitochondria or purified enzyme to the cuvette and mix gently.
-
Add cytochrome c to a final concentration of 10-50 µM.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding decylubiquinol to the cuvette.
-
Immediately begin monitoring the increase in absorbance at 550 nm over time using the spectrophotometer's kinetic mode. The reduction of cytochrome c is measured by the increase in absorbance at this wavelength.
-
-
Data Analysis:
-
Calculate the initial rate of cytochrome c reduction from the linear portion of the absorbance versus time plot. The rate can be calculated using the extinction coefficient for the change in absorbance between reduced and oxidized cytochrome c at 550 nm (Δε = 21.1 mM⁻¹cm⁻¹).
-
To determine the IC50 value, plot the percentage of inhibition (relative to the solvent control) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve.
-
Visualizing the Mechanisms
Signaling Pathway of the Mitochondrial Electron Transport Chain
The following diagram illustrates the flow of electrons through the mitochondrial electron transport chain, highlighting the central role of the cytochrome bc1 complex in reducing cytochrome c and the sites of action of the discussed inhibitors.
Caption: Electron flow and inhibitor sites in the ETC.
Experimental Workflow for Validating Inhibitory Effect
This diagram outlines the key steps involved in validating the inhibitory effect of a compound on cytochrome c reduction.
Caption: Workflow for inhibitor validation.
Conclusion
This compound and its analogs represent a potent class of cytochrome bc1 complex inhibitors. This guide provides a framework for comparing their efficacy against established inhibitors like Atovaquone, Myxothiazol, and Antimycin A. The provided experimental protocol offers a standardized method for determining the inhibitory potency of novel compounds targeting cytochrome c reduction. The visual diagrams serve to clarify the underlying biological pathway and the experimental process, aiding in the design and interpretation of research in this critical area of bioenergetics and drug discovery.
References
- 1. Cytochrome bc1 complexes of microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial Cytochrome bc1 Complex as Validated Drug Target: A Structural Perspective [mdpi.com]
- 3. Cytochrome b Mutation Y268S Conferring Atovaquone Resistance Phenotype in Malaria Parasite Results in Reduced Parasite bc1 Catalytic Turnover and Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Subtle changes in this compound-like quinolone structure alter the site of inhibition within the cytochrome bc1 complex of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct evidence for the atovaquone action on the Plasmodium cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro atovaquone/proguanil susceptibility and characterization of the cytochrome b gene of Plasmodium falciparum from different endemic regions of Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myxothiazol, a new inhibitor of the cytochrome b-c1 segment of th respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative kinetics of Qi site inhibitors of cytochrome bc1 complex: picomolar antimycin and micromolar cyazofamid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential efficacy of inhibition of mitochondrial and bacterial cytochrome bc1 complexes by center N inhibitors antimycin, ilicicolin H and funiculosin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ELQ-271 and ELQ-316 for the Treatment of Acute Toxoplasmosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two promising endochin-like quinolones (ELQs), ELQ-271 and ELQ-316, for the treatment of acute toxoplasmosis, a disease caused by the protozoan parasite Toxoplasma gondii. Both compounds have demonstrated potent activity against the parasite, and this document aims to present the available experimental data to aid in further research and development efforts.
Mechanism of Action
ELQ-271 and ELQ-316 are believed to exert their anti-toxoplasmic effects through the inhibition of the parasite's cytochrome bc1 complex, a critical component of the mitochondrial electron transport chain.[1][2] Specifically, they are thought to act as inhibitors of the Qi site of this complex.[1][3] This targeted action disrupts the parasite's ability to generate ATP, ultimately leading to its death.
In Vitro Efficacy and Toxicity
Both ELQ-271 and ELQ-316 exhibit remarkable potency against T. gondii in in vitro assays, with inhibitory concentrations in the nanomolar and picomolar ranges, respectively.[1] ELQ-316, in particular, shows exceptional in vitro activity.[1] When assessed for toxicity against human foreskin fibroblast (HFF) cells, ELQ-316 showed no toxicity at concentrations greater than 50 µM, while ELQ-271 had a 50% toxic dose (TD50) of 9.3 µM.[1] This results in a significantly higher in vitro therapeutic index for ELQ-316.[1]
| Parameter | ELQ-271 | ELQ-316 | Atovaquone (Control) | Reference |
| In Vitro IC50 (nM) | 0.1 | 0.007 | 138 | [1] |
| In Vitro HFF TD50 (µM) | 9.3 | >50 | 37.8 | [1] |
| In Vitro Therapeutic Index | 93,490 | >7,100,000 | 274 | [1] |
In Vivo Efficacy in Acute Toxoplasmosis
In murine models of acute toxoplasmosis, both compounds have demonstrated high efficacy when administered orally.[1] ELQ-316 is more potent, with lower 50% and 90% effective doses (ED50 and ED90) compared to ELQ-271.[1] Both compounds are significantly more effective than atovaquone, a clinically used anti-toxoplasmosis drug.[1]
| Parameter | ELQ-271 (mg/kg) | ELQ-316 (mg/kg) | Atovaquone (Control) (mg/kg) | Reference |
| In Vivo ED50 | 0.14 | 0.08 | 0.85 | [1] |
| In Vivo ED90 | 1.06 | 0.33 | 3.51 | [1] |
Pharmacokinetics and Metabolism
A key aspect of drug development is understanding the pharmacokinetic profile of a compound. Studies on human and rat liver microsomes indicated that neither ELQ-271 nor ELQ-316 underwent measurable degradation.[1] This suggests that both compounds are likely to have low hepatic metabolic clearance in vivo.[1]
While detailed comparative pharmacokinetic data is limited, the superior in vivo efficacy of ELQ-271 against T. gondii brain cysts, despite its lower in vitro potency compared to ELQ-316, has led to the hypothesis that ELQ-271 may have more favorable pharmacokinetics, potentially including better penetration of the blood-brain barrier.[1] Further studies are needed to confirm this.
Experimental Protocols
In Vitro T. gondii Growth Inhibition Assay
-
Parasite Strain: T. gondii 2F strain expressing β-galactosidase.
-
Host Cells: Human foreskin fibroblasts (HFFs).
-
Methodology: HFFs were infected with T. gondii and subsequently treated with various concentrations of the test compounds. After a set incubation period, the quantity of β-galactosidase, which correlates with parasite growth, was measured colorimetrically.
-
Data Analysis: The 50% inhibitory concentration (IC50) was calculated based on the dose-response curves.
In Vivo Efficacy Study in a Murine Model of Acute Toxoplasmosis
-
Animal Model: Mice infected intraperitoneally with T. gondii RH strain tachyzoites expressing Yellow Fluorescent Protein (YFP).
-
Drug Administration: Drugs were administered orally once daily for five days, starting 48 hours after infection.
-
Efficacy Assessment: The parasite burden was quantified by measuring the total flux of YFP-expressing tachyzoites using an in vivo imaging system.
-
Data Analysis: The 50% and 90% effective doses (ED50 and ED90) were determined from the dose-response data.
Visualizations
Caption: Proposed mechanism of action of ELQ-271 and ELQ-316.
Caption: Experimental workflow for in vivo efficacy studies.
Conclusion
Both ELQ-271 and ELQ-316 are highly potent inhibitors of Toxoplasma gondii with significant potential for the treatment of acute toxoplasmosis. ELQ-316 demonstrates superior in vitro potency and a wider therapeutic index. However, in vivo studies suggest that both compounds are highly effective, with ELQ-316 showing a slight advantage in terms of its effective dose. The suggestion that ELQ-271 may possess a more favorable pharmacokinetic profile for reaching the central nervous system warrants further investigation. The low metabolic degradation of both compounds is a positive attribute for further development. Future research should focus on detailed comparative pharmacokinetic and toxicology studies to fully elucidate the potential of these promising anti-toxoplasmic agents.
References
- 1. This compound-like quinolones are highly efficacious against acute and latent experimental toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-like quinolones are highly efficacious against acute and latent experimental toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Endochin Analogs Overcome Atovaquone Resistance in Plasmodium falciparum: A Comparative Guide
A new frontier in antimalarial drug development is emerging with Endochin-like quinolones (ELQs) demonstrating potent activity against atovaquone-resistant strains of Plasmodium falciparum. This guide provides a comparative analysis of key ELQs, their efficacy against resistant parasites, and the experimental basis for these findings, offering valuable insights for researchers and drug development professionals.
Atovaquone (B601224), a cornerstone of the antimalarial combination Malarone, is facing a growing threat from the emergence of drug-resistant parasites. This resistance is primarily linked to single point mutations in the cytochrome b (cytb) gene, a critical component of the parasite's mitochondrial electron transport chain. The most common mutation, Y268S, confers a high level of resistance to atovaquone, diminishing its clinical efficacy.[1][2][3] In response, research has intensified to identify novel compounds that can circumvent this resistance mechanism. This compound analogs, a class of 4(1H)-quinolones, have shown significant promise, with several candidates exhibiting potent activity against both atovaquone-sensitive and atovaquone-resistant P. falciparum strains.[4]
Comparative Efficacy of this compound Analogs
Extensive in vitro studies have demonstrated the ability of various ELQs to overcome atovaquone resistance. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug required to inhibit parasite growth by 50%, are a key metric for comparing the potency of these compounds. The following tables summarize the IC50 values of prominent this compound analogs against atovaquone-sensitive (e.g., D6, Dd2) and atovaquone-resistant (Tm90-C2B, harboring the Y268S mutation) P. falciparum strains.
A notable finding is that while some ELQs show a modest loss of activity against the resistant strain, others, such as ELQ-300, maintain remarkable potency, suggesting a different binding interaction with the cytochrome bc1 complex.[1][5] This highlights the potential of the 4(1H)-quinolone scaffold to be modified to effectively target atovaquone-resistant parasites.
Table 1: IC50 Values of this compound Analogs with 3-Position Alkyl Chains Against P. falciparum Strains
| Compound | 3-Position Side Chain | 6-Position | 7-Position | Dd2 (ATV-S) IC50 (nM) | Tm90-C2B (ATV-R, Y268S) IC50 (nM) | Resistance Index (RI) |
| Atovaquone | N/A | N/A | N/A | 1.6 | >5000 | >3125 |
| This compound | n-heptyl | H | OCH3 | 3.2 | 11.4 | 3.6 |
| ELQ-127 | n-heptyl | H | H | 11.2 | 11.2 | 1.0 |
| ELQ-130 | n-heptyl | Cl | H | 22.2 | 22.1 | 1.0 |
| ELQ-131 | n-heptyl | F | H | 14.8 | 14.8 | 1.0 |
| ELQ-109 | n-heptyl | H | Cl | 5.8 | >150 | >25.9 |
Data sourced from Stickles et al., 2015.
Table 2: IC50 Values of this compound Analogs with 3-Position Diarylether Side Chains Against P. falciparum Strains
| Compound | 3-Position Side Chain | 6-Position | 7-Position | Dd2 (ATV-S) IC50 (nM) | Tm90-C2B (ATV-R, Y268S) IC50 (nM) | Resistance Index (RI) |
| ELQ-314 | 4-(CF3)O-Ph-O- | F | H | 1.1 | 1.1 | 1.0 |
| ELQ-296 | 4-(CF3)O-Ph-O- | Cl | H | 0.8 | 0.8 | 1.0 |
| ELQ-339 | 4-(CF3)O-Ph-O- | Br | H | 0.6 | 0.6 | 1.0 |
| ELQ-316 | 4-(CF3)O-Ph-O- | F | OCH3 | 0.2 | 0.8 | 4.0 |
| ELQ-300 | 4-(CF3)O-Ph-O- | Cl | OCH3 | 0.1 | 0.4 | 4.0 |
| ELQ-340 | 4-(CF3)O-Ph-O- | Br | OCH3 | 0.2 | 1.2 | 6.0 |
Data sourced from Stickles et al., 2015.
Mechanism of Action and Resistance
Atovaquone and this compound analogs both target the cytochrome bc1 (Complex III) of the mitochondrial electron transport chain in Plasmodium falciparum. This complex has two distinct binding sites for quinone-like inhibitors: the Qo (ubiquinol oxidation) site and the Qi (ubiquinone reduction) site. Inhibition of either site disrupts the electron flow, leading to the collapse of the mitochondrial membrane potential and ultimately parasite death.
Atovaquone specifically binds to the Qo site. The Y268S mutation within this site is the primary mechanism of atovaquone resistance, as it reduces the binding affinity of the drug.[1][3] Several this compound analogs also target the Qo site and thus exhibit cross-resistance with atovaquone. However, compounds like ELQ-300 are believed to preferentially bind to the Qi site.[1][5] This alternative binding site allows them to bypass the resistance conferred by the Y268S mutation at the Qo site, making them effective against atovaquone-resistant parasites.
References
- 1. Subtle Changes in this compound-Like Quinolone Structure Alter the Site of Inhibition within the Cytochrome bc1 Complex of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different mutation patterns of atovaquone resistance to Plasmodium falciparum in vitro and in vivo: rapid detection of codon 268 polymorphisms in the cytochrome b as potential in vivo resistance marker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome b Mutation Y268S Conferring Atovaquone Resistance Phenotype in Malaria Parasite Results in Reduced Parasite bc1 Catalytic Turnover and Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of this compound-like quinolones for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subtle changes in this compound-like quinolone structure alter the site of inhibition within the cytochrome bc1 complex of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the in vitro activity of Endochin against different Plasmodium species
A Guide for Researchers in Antimalarial Drug Development
This guide provides a comparative analysis of the in vitro activity of Endochin, a 4(1H)-quinolone, against various species and strains of the malaria parasite, Plasmodium. The data presented herein is compiled from multiple studies to offer a comprehensive resource for scientists engaged in the discovery and development of novel antimalarial agents. This document summarizes key quantitative data, details common experimental methodologies, and illustrates the underlying mechanism of action.
I. Quantitative Comparison of In Vitro Activity
This compound has demonstrated potent antiplasmodial activity in the low nanomolar range against several Plasmodium species. Its efficacy varies slightly between different species and strains, including those with resistance to other antimalarial drugs like atovaquone. The 50% inhibitory concentration (IC₅₀) or 50% effective concentration (EC₅₀) is a standard measure of a drug's potency in inhibiting parasite growth in vitro.
The table below summarizes the in vitro activity of this compound against various Plasmodium falciparum strains and Plasmodium knowlesi.
| Plasmodium Species | Strain | Resistance Profile | IC₅₀/EC₅₀ (nM) | Reference |
| P. falciparum | D6 | Chloroquine-sensitive | ~3-4 | [1] |
| P. falciparum | Dd2 | Multidrug-resistant | ~3-4 | [1] |
| P. falciparum | Tm90.C2B | Atovaquone-resistant | 11.4 | [1] |
| P. falciparum | 3D7 | - | 116.7 ± 1.1 | [2] |
| P. knowlesi | A1-H.1 | - | 112.5 ± 1.2 | [2] |
Note: IC₅₀ and EC₅₀ values can vary based on experimental conditions, such as incubation time and assay methodology. For instance, longer exposure times can result in lower measured EC₅₀ values[2].
II. Mechanism of Action: Targeting the Mitochondrial Electron Transport Chain
This compound and its analogues, known as this compound-like quinolones (ELQs), exert their antiplasmodial effect by targeting the parasite's mitochondrial electron transport chain (ETC)[3][4]. Specifically, they inhibit the cytochrome bc₁ complex (Complex III), a critical enzyme for ubiquinone recycling[3][5][6]. This disruption is vital as the ETC's primary role in blood-stage malaria parasites is to facilitate the de novo synthesis of pyrimidines, a process essential for parasite survival[3][5]. By blocking this pathway, this compound effectively halts parasite proliferation. This mechanism is similar to that of the clinically used antimalarial drug, atovaquone[3].
III. Standard Experimental Protocol: SYBR Green I-Based Fluorescence Assay
The in vitro antiplasmodial activity of compounds like this compound is commonly determined using a SYBR Green I-based fluorescence assay. This method measures the proliferation of parasites by quantifying the amount of parasite DNA.
A. Materials and Reagents:
-
Plasmodium falciparum culture (asynchronous or synchronized ring-stage)
-
Human erythrocytes (O+)
-
Complete culture medium (e.g., RPMI 1640 with HEPES, hypoxanthine, AlbuMAX II, sodium bicarbonate, and gentamicin)
-
This compound (and other compounds for comparison)
-
96-well black, clear-bottom microtiter plates
-
Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100)
-
SYBR Green I nucleic acid stain
-
Fluorescence plate reader
B. Experimental Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the complete culture medium. These dilutions are typically added to the 96-well plates.
-
Parasite Culture Preparation: Prepare a parasite suspension with the desired parasitemia (e.g., 0.2-0.5%) and hematocrit (e.g., 2%) in the complete culture medium[7][8].
-
Incubation: Add the parasite suspension to the pre-dosed wells. Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂)[7][8]. This duration allows for at least one full intraerythrocytic life cycle.
-
Cell Lysis: After incubation, lyse the cells by freezing the plates at -80°C or by adding a lysis buffer containing SYBR Green I stain[8].
-
Staining and Fluorescence Measurement: Incubate the plates in the dark at room temperature for 1-2 hours to allow the SYBR Green I to intercalate with the parasite DNA[8]. Measure the fluorescence using a microplate reader with excitation and emission wavelengths typically around 485 nm and 530 nm, respectively[9].
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the fluorescence intensity against the logarithm of the drug concentration. The data is then fitted to a sigmoidal dose-response curve using appropriate software.
IV. Discussion and Conclusion
This compound demonstrates significant promise as an antimalarial compound, exhibiting potent activity against both drug-sensitive and multidrug-resistant strains of P. falciparum as well as the zoonotic parasite P. knowlesi[1][2]. Its efficacy against an atovaquone-resistant strain, albeit slightly diminished, suggests it may interact differently with the cytochrome bc₁ complex or that its binding is less affected by common resistance mutations[1]. The similar potencies observed against P. falciparum and P. knowlesi indicate a conserved mechanism of action across these species[2].
Despite its potent in vitro activity, the development of this compound itself for clinical use in humans was halted due to its rapid metabolism by cytochrome P450 enzymes, leading to poor in vivo efficacy[10]. However, its robust in vitro profile and well-defined mechanism of action have established it as a crucial lead compound. This has spurred the development of numerous "this compound-like quinolones" (ELQs) with improved metabolic stability and enhanced potency, some of which show promise in preclinical and clinical development[1][2][10].
Researchers are encouraged to use the standardized protocols outlined in this guide to ensure reproducibility and comparability of data when evaluating new antimalarial candidates. The continued investigation of compounds targeting the parasite's mitochondrial electron transport chain remains a highly viable strategy in the global effort to combat malaria.
References
- 1. Optimization of this compound-like quinolones for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel this compound-Like Quinolones Exhibit Potent In Vitro Activity against Plasmodium knowlesi but Do Not Synergize with Proguanil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Tests of Cytochrome Function in the Electron Transport Chain of Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Mitochondrial Function in Plasmodium falciparum: Insight into Antimalarial Drugs and the Emerging Role of Saccharomyces cerevisiae as a Model System [mdpi.com]
- 6. Plasmodium falciparum Mitochondrial Complex III, the Target of Atovaquone, Is Essential for Progression to the Transmissible Sexual Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. benchchem.com [benchchem.com]
- 9. iddo.org [iddo.org]
- 10. Recent progress in the development of anti-malarial quinolones - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal Procedures for Endochin: A Guide for Laboratory Professionals
Disclaimer: The following guidelines provide essential safety and logistical information for the proper disposal of Endochin based on general best practices for handling hazardous chemical waste in a laboratory setting. Specific regulations and institutional policies may vary. Always consult your institution's Environmental Health and Safety (EHS) department for guidance and to ensure full compliance. All waste designated as hazardous must be managed by trained personnel and disposed of through an approved hazardous waste program.
This compound is an antimalarial agent that inhibits the cytochrome bc1 complex.[1] As a biologically active compound, all this compound waste, including pure substance, solutions, and contaminated materials, should be managed as hazardous chemical waste to minimize environmental impact and ensure personnel safety.
Immediate Safety and Handling
Before initiating any disposal-related activities, it is crucial to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. If handling solid this compound, all manipulations should be conducted in a certified chemical fume hood to prevent inhalation of the powder.
Summary of Chemical and Storage Data
This table summarizes key data for this compound, which informs its handling and storage requirements.
| Property | Data | Reference |
| CAS Number | 354155-51-4 | [1] |
| Molecular Formula | C18H25NO2 | [1] |
| Molecular Weight | 287.40 g/mol | [1] |
| Appearance | Solid (White to off-white powder) | [1] |
| Recommended Storage (Powder) | -20°C (3 years), 4°C (2 years) | [1] |
| Recommended Storage (in Solvent) | -80°C (6 months), -20°C (1 month) | [1] |
Step-by-Step Disposal Protocols
The following protocols outline the procedures for disposing of various forms of this compound waste.
Protocol 1: Unused or Expired Solid this compound
-
Containment: Keep the solid this compound in its original, sealed container. Ensure the label is intact and legible. If the original container is compromised, transfer the material to a new, clearly labeled, and sealable container suitable for solid hazardous waste.
-
Labeling: Affix a "Hazardous Waste" label to the container. List "this compound" and its CAS number (354155-51-4) as the contents.
-
Storage: Store the container in a designated and secure hazardous waste accumulation area. This area should be separate from incompatible chemicals.
-
Pickup: Arrange for collection by your institution's EHS department.
Protocol 2: this compound Solutions (e.g., in DMSO, Ethanol)
Note: Never dispose of chemical solutions down the drain.[2]
-
Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof container with a secure screw-on cap.[3] Use containers made of a material compatible with the solvent used (e.g., a polyethene bottle for many organic solvents).
-
Labeling: Attach a "Hazardous Waste" label to the liquid waste container.[3] List all chemical constituents by their full name, including solvents (e.g., "this compound, Dimethyl Sulfoxide").
-
Storage: Keep the waste container tightly closed except when adding waste.[2][3] Store it in a designated hazardous waste area within secondary containment to prevent spills.[3]
-
Pickup: Once the container is full or reaches your institution's storage time limit, schedule a pickup with your EHS office.
Protocol 3: Contaminated Labware and Debris (e.g., Gloves, Pipette Tips, Wipes)
-
Collection: Place all solid waste contaminated with this compound (e.g., gloves, absorbent pads, pipette tips) into a dedicated, clearly marked hazardous waste bag or container.[4]
-
Labeling: Clearly label the container as "Hazardous Waste" and specify the contaminant as "this compound."
-
Storage & Pickup: Keep the container sealed when not in use. Store it in the designated waste area and arrange for EHS pickup when full.
Protocol 4: Empty this compound Containers
To be considered non-hazardous, an empty chemical container must be properly decontaminated. For a bioactive compound like this compound, it is recommended to triple-rinse the container.[5][6]
-
First Rinse: Add a small amount of a suitable solvent that can dissolve this compound (e.g., acetone (B3395972) or ethanol) to the empty container. Cap and swirl the container to rinse all interior surfaces. Empty the rinsate into your hazardous liquid waste container (as described in Protocol 2). This first rinse must be collected as hazardous waste.[2][5]
-
Subsequent Rinses: Repeat the rinse procedure two more times, collecting the rinsate as hazardous waste.
-
Final Disposal: After triple-rinsing and allowing the container to air dry in a fume hood, deface or remove the original label.[6] The decontaminated container may then be disposed of in the regular laboratory trash or recycling, in accordance with institutional policy.
Disposal Workflow Diagram
The following diagram illustrates the general decision-making process for laboratory chemical waste disposal, applicable to this compound.
Caption: General workflow for segregating and disposing of this compound waste in a laboratory setting.
References
Personal protective equipment for handling Endochin
Essential Safety and Handling Guide for Endochin
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of this compound. The following procedures are based on the known toxicological data of the quinolone class of compounds, to which this compound belongs, and established best practices for handling potent research chemicals. It is imperative to supplement this information with a formal risk assessment conducted by your institution's environmental health and safety (EHS) department.
Personal Protective Equipment (PPE)
Given that this compound is a member of the 4(1H)-quinolone class, which has been associated with potential toxicity, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile, double-gloved | Prevents skin contact. Double gloving is recommended for handling potent compounds. |
| Eye Protection | Chemical splash goggles or a face shield | Protects eyes from splashes and aerosols. |
| Lab Coat | Full-length, cuffed sleeves | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Required when handling the solid form of this compound to prevent inhalation of airborne particles. |
| Footwear | Closed-toe shoes | Protects feet from spills. |
Operational Plan for Handling this compound
Adherence to a strict operational workflow is critical to ensure safety when working with this compound.
2.1. Preparation and Weighing (in a designated area):
-
Designated Area: All handling of solid this compound must be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to minimize inhalation exposure.
-
Decontamination: Before starting, decontaminate the work surface with an appropriate cleaning agent.
-
Donning PPE: Put on all required PPE as specified in the table above.
-
Weighing: Use a tared weigh boat or paper. Handle the container of this compound with care to avoid generating dust.
-
Dissolving: If preparing a solution, add the solvent to the vessel containing the weighed this compound within the containment area. Cap the vessel securely before removing it from the hood.
2.2. Experimental Use:
-
Solution Handling: When working with this compound in solution, always wear the specified PPE.
-
Avoid Aerosolization: Take care to avoid creating aerosols. Use techniques that minimize splashing and the generation of droplets.
-
Labeling: All containers with this compound must be clearly labeled with the compound name, concentration, date, and hazard symbols.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
3.1. Waste Segregation:
-
Solid Waste: Unused this compound powder, contaminated weigh boats, and other solid materials should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour this compound solutions down the drain.[1]
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for chemical waste.[2]
-
Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.[3]
3.2. Waste Pickup:
-
Follow your institution's procedures for the pickup and disposal of hazardous chemical waste. Ensure all waste containers are properly labeled and sealed before collection.
Emergency Procedures
4.1. Spills:
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Alert: Notify your supervisor and your institution's EHS department immediately.
-
Containment (if safe to do so): For small spills, and only if you are trained to do so, use a chemical spill kit to absorb and contain the material. Wear appropriate PPE during cleanup.
-
Decontamination: Thoroughly decontaminate the spill area after cleanup.
4.2. Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove any contaminated clothing.[3]
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for quinolone compounds to the medical personnel.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
